Mitemcinal Fumarate
Description
Structure
2D Structure
Properties
CAS No. |
154802-96-7 |
|---|---|
Molecular Formula |
C84H142N2O28 |
Molecular Weight |
1628.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;bis((2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione) |
InChI |
InChI=1S/2C40H69NO12.C4H4O4/c2*1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29;5-3(6)1-2-4(7)8/h2*20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-;/m11./s1 |
InChI Key |
KQRXEQGYUDDPNW-QXRSSOOUSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |
Origin of Product |
United States |
Foundational & Exploratory
Mitemcinal Fumarate: A Deep Dive into its Mechanism of Action as a Motilin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitemcinal fumarate (GM-611) is a novel, orally active, non-peptide motilin receptor agonist derived from the macrolide antibiotic erythromycin.[1] Developed to circumvent the antibiotic properties of its parent compound, mitemcinal was engineered to selectively target the motilin receptor, thereby exerting a prokinetic effect on the gastrointestinal (GI) tract.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the motilin receptor, the subsequent intracellular signaling cascades, and its physiological effects on GI motility. The document summarizes key quantitative data from in vitro and in vivo studies and provides detailed experimental methodologies for the principal assays used to characterize this compound.
Introduction: The Unmet Need in Gastrointestinal Motility Disorders
Gastrointestinal motility disorders, such as gastroparesis, are characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms like nausea, vomiting, early satiety, and abdominal pain.[2] Diabetic gastroparesis is a significant complication of diabetes mellitus, affecting a substantial portion of this patient population.[3] The therapeutic landscape for these conditions has been limited, with few agents offering a favorable balance of efficacy and safety. Erythromycin, a macrolide antibiotic, has been used off-label for its prokinetic properties, which are mediated through agonism at the motilin receptor.[1] However, its antibiotic activity and potential for bacterial resistance limit its long-term use. This created a clear rationale for the development of motilides like mitemcinal, which retain the prokinetic effects without the antimicrobial action.
Core Mechanism of Action: A Selective Motilin Receptor Agonist
Mitemcinal's primary mechanism of action is its function as a selective agonist at the motilin receptor. The motilin receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine. Endogenous motilin, a 22-amino acid peptide, is released cyclically during the fasted state and is responsible for inducing the phase III contractions of the migrating motor complex (MMC), a series of powerful peristaltic waves that "sweep" the upper GI tract.
By mimicking the action of endogenous motilin, mitemcinal stimulates these powerful contractions, thereby accelerating gastric emptying and intestinal transit. This prokinetic effect forms the basis of its therapeutic potential in treating disorders characterized by delayed GI motility.
In Vitro Pharmacology
In vitro studies using rabbit small intestine smooth muscle have demonstrated that mitemcinal is a selective and full agonist at the motilin receptor. It produces concentration-dependent contractions that are competitively inhibited by a selective motilin antagonist.
Signaling Pathways
Upon binding to the motilin receptor on gastrointestinal smooth muscle cells, mitemcinal initiates a cascade of intracellular events that lead to muscle contraction. The motilin receptor is coupled to Gαq and Gα13 proteins.
Activation of the receptor by mitemcinal leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key event in initiating muscle contraction.
Simultaneously, the activation of the Gα13 pathway, along with DAG, activates RhoA-dependent pathways. This leads to the inhibition of myosin light chain phosphatase (MLCP), which further promotes the phosphorylated state of the myosin light chain and sustained muscle contraction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
| pEC50 | Human Motilin Receptor | 7.9 | GSK962040: A small molecule, selective motilin receptor agonist... |
Table 2: Clinical Efficacy of this compound in Gastroparesis (28-Day Study)
| Treatment Group | N | Mean % Change in Gastric Retention at 240 min | p-value vs. Placebo | Reference |
| Placebo | 22 | -10% | - | |
| Mitemcinal 10 mg BID | 21 | Data not specified | <0.05 | |
| Mitemcinal 20 mg BID | 21 | Data not specified | <0.05 | |
| Mitemcinal 30 mg BID | 21 | -75% | <0.05 | |
| Mitemcinal 20 mg TID | 21 | Data not specified | <0.05 |
Table 3: Preclinical Efficacy of this compound in Conscious Dogs
| Condition | Dose (mg/kg, oral) | Effect on Gastric Emptying | Effect on Antroduodenal Motility | Reference |
| Normal | 0.25, 0.5, 1 | Dose-dependent acceleration (significant at 0.5 & 1 mg/kg) | Dose-dependent stimulation | Oral mitemcinal (GM-611), an erythromycin-derived prokinetic... |
| Delayed (Vagotomy) | 0.125, 0.25, 0.5 | Dose-dependent improvement (significant at 0.25 & 0.5 mg/kg) | Stimulated at 0.25 mg/kg | Oral mitemcinal (GM-611), an erythromycin-derived prokinetic... |
Experimental Protocols
Radioligand Binding Assay for Motilin Receptor (Representative Protocol)
This protocol describes a representative method for determining the binding affinity of a test compound like mitemcinal for the motilin receptor.
References
- 1. Efficacy of mitemcinal, a motilin ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal Fumarate: A Technical Guide to a Motilin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mitemcinal Fumarate, a potent and selective motilin receptor agonist. The document details its mechanism of action, the associated signaling pathways, and a summary of key preclinical and clinical findings. Furthermore, it outlines standardized experimental protocols relevant to the study of this compound and similar prokinetic agents.
Core Concepts: this compound and the Motilin Receptor
Mitemcinal (also known as GM-611) is an erythromycin-derived, non-antibiotic macrolide that acts as a motilin receptor agonist.[1][2] Motilin is a 22-amino acid peptide hormone primarily secreted by endocrine M cells in the upper small intestine during the fasted state.[3][4] It plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine into the large intestine.[3] The motilin receptor, a G protein-coupled receptor (GPCR), is the target for both motilin and its agonists like Mitemcinal. Activation of this receptor on smooth muscle cells and enteric neurons leads to increased gastrointestinal contractility.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by selectively binding to and activating the motilin receptor. This activation initiates a downstream signaling cascade that results in smooth muscle contraction. The motilin receptor is coupled to Gq and G13 proteins.
Upon agonist binding, the following signaling pathway is initiated:
-
Activation of Gq and G13: The activated motilin receptor stimulates both Gαq and Gα13 subunits of the heterotrimeric G protein.
-
Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
MLCK Activation and Initial Contraction: The increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), triggering the initial phase of smooth muscle contraction.
-
Sustained Contraction via RhoA Pathway: Both Gαq and Gα13 can activate the RhoA pathway, which contributes to sustained muscle contraction. This occurs through two main mechanisms:
-
Rho Kinase (ROCK) Activation: RhoA activates Rho kinase, which phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1). This inhibition of MLCP leads to sustained MLC20 phosphorylation and contraction.
-
Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC). PKC can phosphorylate CPI-17, an endogenous inhibitor of MLCP, further contributing to the inhibition of MLCP and sustained contraction.
-
Quantitative Data from Preclinical and Clinical Studies
The prokinetic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.
Preclinical Efficacy Data
| Animal Model | Condition | Mitemcinal Dose | Key Findings | Reference |
| Conscious Dogs | Normal | 0.25, 0.5, 1 mg/kg (oral) | Dose-dependently accelerated gastric emptying. | |
| Conscious Dogs | Vagotomy-induced delayed gastric emptying | 0.125, 0.25, 0.5 mg/kg (oral) | Dose-dependently improved delayed gastric emptying. | |
| Conscious Dogs | Clonidine-induced delayed gastric emptying | 0.25, 0.5, 1 mg/kg (oral) | Dose-dependently improved delayed gastric emptying. | |
| Conscious Dogs | Normal | 0.1-1 mg/kg (oral) | Dose-dependently stimulated colonic and gastric motility. | |
| Rhesus Monkeys | Normal | N/A | Induced migrating motor complex-like contractions and accelerated gastric emptying. | |
| Diabetic Minipigs | STZ-induced delayed gastric emptying | 5 mg/kg (oral) | Accelerated gastric emptying. |
Clinical Efficacy Data in Gastroparesis
| Study Population | Mitemcinal Dose | Duration | Primary Endpoint | Key Findings | Reference |
| 106 patients with idiopathic and diabetic gastroparesis | 10, 20, 30 mg bid or 20 mg tid | 28 days | Change in gastric retention at 240 min | All doses showed prokinetic activity; 30 mg bid group showed the greatest improvement (75% vs. 10% in placebo). | |
| 392 insulin-requiring diabetics with symptoms of gastroparesis | 5 or 10 mg bid | 3 months | Adequate relief of gastroparesis symptoms | 10 mg dose produced a significantly better overall response rate than placebo (10.6% increase). |
Experimental Protocols
This section outlines standardized methodologies for key experiments used to characterize motilin receptor agonists like this compound.
Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the motilin receptor.
Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human motilin receptor or from gastrointestinal smooth muscle tissue known to express the receptor.
-
Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Perform competitive binding assays in microtiter plates.
-
To each well, add a constant concentration of a radiolabeled motilin ligand (e.g., [¹²⁵I]-motilin).
-
Add varying concentrations of unlabeled this compound (the competitor).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis. The IC₅₀ is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
In Vivo Gastrointestinal Motility Assessment in Conscious Dogs
This protocol describes the use of chronically implanted force transducers to measure the contractile activity of the gastrointestinal tract in conscious dogs.
References
- 1. Characteristic motor activity of the gastrointestinal tract in fasted conscious dogs measured by implanted force transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitemcinal Fumarate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitemcinal Fumarate (formerly known as GM-611) is a novel, orally active, and acid-resistant macrolide motilin receptor agonist developed by Chugai Pharmaceutical.[1][2][3][4] Synthesized as a derivative of erythromycin, Mitemcinal was engineered to retain the prokinetic properties of the parent compound while eliminating its antibiotic activity.[3] This strategic modification aimed to provide a long-term therapeutic option for gastrointestinal motility disorders, such as gastroparesis, without the risk of inducing bacterial resistance. Preclinical and clinical studies have demonstrated Mitemcinal's ability to accelerate gastric emptying. However, its development has faced challenges in translating this physiological effect into statistically significant symptomatic improvement in all patient populations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, including detailed experimental protocols and quantitative data from key studies.
Discovery and Rationale
The development of this compound was driven by the clinical need for a safe and effective long-term prokinetic agent. Erythromycin, a macrolide antibiotic, was known to possess potent prokinetic effects mediated through agonism of the motilin receptor. However, its utility for chronic treatment of motility disorders was limited by its antibiotic properties and the associated risk of bacterial resistance.
Chugai Pharmaceutical embarked on a program to develop an erythromycin derivative that would selectively activate the motilin receptor without antibacterial activity. This led to the discovery of Mitemcinal (GM-611), a molecule designed for acid stability, allowing for oral administration.
Mechanism of Action: Motilin Receptor Agonism
Mitemcinal exerts its prokinetic effects by acting as a selective agonist at the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) found on smooth muscle cells of the gastrointestinal tract.
Signaling Pathway
Activation of the motilin receptor by Mitemcinal initiates a downstream signaling cascade that leads to smooth muscle contraction and enhanced gastrointestinal motility. The binding of Mitemcinal to the motilin receptor is thought to primarily activate the Gq alpha subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which ultimately leads to the phosphorylation of contractile proteins and smooth muscle contraction.
Preclinical Development
In Vivo Efficacy in Canine Models
Preclinical studies in conscious dogs were instrumental in characterizing the prokinetic effects of Mitemcinal. These studies demonstrated a dose-dependent acceleration of gastric emptying and stimulation of antroduodenal motility.
Experimental Protocol: Gastric Emptying Assessment in Conscious Dogs
-
Subjects: Healthy conscious beagle dogs.
-
Method: Gastric emptying was assessed by measuring the pharmacokinetics of paracetamol, which is absorbed only after it passes from the stomach into the small intestine. A test meal was co-administered with paracetamol.
-
Intervention: Mitemcinal was administered orally at doses of 0.25, 0.5, and 1 mg/kg.
-
Data Collection: Blood samples were collected at various time points to determine paracetamol concentrations.
-
Outcome Measures: Pharmacokinetic parameters of paracetamol, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), were used as indices of gastric emptying.
Table 1: Effect of Mitemcinal on Gastric Emptying in Normal Conscious Dogs
| Dose (mg/kg) | Effect on Gastric Emptying Indices (Paracetamol Pharmacokinetics) |
| 0.25 | Dose-dependent acceleration |
| 0.5 | Significant increase in all three indices |
| 1.0 | Significant increase in all three indices |
Source: Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs.
Studies in dogs with experimentally delayed gastric emptying (induced by vagotomy) also showed that Mitemcinal dose-dependently improved gastric emptying. Furthermore, Mitemcinal was found to stimulate colonic motility and accelerate bowel movements in conscious dogs, suggesting a broader prokinetic effect on the gastrointestinal tract.
Safety Pharmacology
Preclinical safety pharmacology studies were conducted to assess the potential for adverse effects, with a particular focus on cardiovascular parameters due to the known association of some prokinetic agents with QT prolongation. In preclinical electrophysiology assays, Mitemcinal and its metabolites showed inhibition of the human ether-a-go-go-related gene (HERG) tail current in a concentration-dependent manner. However, the IC50 values were significantly higher than the therapeutic plasma concentrations. In anesthetized guinea pigs, a high dose of Mitemcinal resulted in only a slight prolongation of the monophasic action potential duration.
Table 2: Preclinical Electrophysiology Data for Mitemcinal and its Metabolites
| Compound | HERG IC50 (µM) |
| Mitemcinal (GM-611) | 20.2 |
| Metabolite GM-577 | 41.7 |
| Metabolite GM-625 | 55.0 |
Source: Preclinical electrophysiology assays of mitemcinal (GM-611), a novel prokinetic agent derived from erythromycin.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of diabetic gastroparesis. These trials aimed to evaluate the efficacy and safety of Mitemcinal in improving gastric emptying and relieving symptoms in this patient population.
Phase II Clinical Trial in Patients with Gastroparesis
A key randomized, multicenter, placebo-controlled study investigated the effect of Mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.
Experimental Protocol: Phase II Gastroparesis Trial
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: 106 patients with idiopathic or diabetic gastroparesis.
-
Intervention: Patients were randomized to one of four dosing regimens for 28 days: placebo, Mitemcinal 10 mg bid, 20 mg bid, 30 mg bid, or 20 mg tid.
-
Primary Endpoint: Change in gastric emptying from baseline.
-
Method of Assessment: A standardized scintigraphic gastric emptying test was performed at screening and after the 4-week treatment period. The test involved the ingestion of a radiolabeled meal, followed by imaging to measure the rate of gastric emptying.
Table 3: Key Results of the Phase II Gastroparesis Trial
| Treatment Group | Improvement in Meal Retention at 240 min (vs. Placebo) |
| Mitemcinal (all doses) | Showed prokinetic activity |
| Mitemcinal 30 mg bid | Greatest improvement (75% vs. 10% in placebo group) |
Source: Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study.
While Mitemcinal demonstrated a significant ability to accelerate gastric emptying, the improvement in gastroparetic symptoms did not reach statistical significance compared to the prominent placebo effect observed in the study. Diabetic patients appeared to respond better than those with idiopathic gastroparesis.
Another randomized, double-blind, placebo-controlled trial involving 392 insulin-requiring diabetic patients with symptoms of gastroparesis treated for 3 months found that Mitemcinal 10 mg bid produced a significantly better symptomatic response rate than placebo.
Table 4: Symptomatic Response in a 3-Month Phase II Trial in Diabetic Gastroparesis
| Treatment Group | Overall Responder (OR) Rate Increase vs. Placebo | p-value |
| Mitemcinal 10 mg bid | 10.6% | < 0.05 |
Source: Efficacy of mitemcinal, a motilin agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial.
A subgroup analysis of this study, which included patients with a BMI < 35 kg/m2 and HbA1c < 10%, showed a more pronounced and statistically significant symptomatic improvement in the 10 mg Mitemcinal group compared to placebo.
Drug Development Workflow
The development of this compound followed a structured workflow from preclinical research to clinical evaluation.
Conclusion
This compound represents a significant effort in rational drug design, successfully isolating the prokinetic properties of erythromycin from its antibiotic effects. Preclinical studies robustly demonstrated its efficacy as a motilin receptor agonist, leading to accelerated gastric and colonic motility. Clinical trials confirmed its ability to enhance gastric emptying in patients with gastroparesis. However, the translation of this physiological benefit into consistent and statistically significant symptomatic relief across broad patient populations proved to be a challenge, highlighting the complex pathophysiology of gastroparesis and the inherent difficulties in correlating gastric emptying rates with patient-reported outcomes. Despite the hurdles in its clinical development for widespread use, the story of this compound provides valuable insights into the development of prokinetic agents and the intricacies of treating gastrointestinal motility disorders. Further research may yet identify specific patient subgroups who could derive significant clinical benefit from this targeted motilin receptor agonist.
References
- 1. GM-611 (Chugai Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilides: a long and winding road: lessons from mitemcinal (GM-611) on diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitemcinal - Wikipedia [en.wikipedia.org]
- 4. mitemcinal | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Mitemcinal Fumarate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Mitemcinal Fumarate. Mitemcinal, a derivative of the macrolide antibiotic erythromycin, is a potent and orally active motilin receptor agonist developed for its prokinetic properties in the gastrointestinal (GI) tract. Unlike its parent compound, mitemcinal lacks antibacterial activity, making it a targeted therapeutic agent for GI motility disorders.[1][2] This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated biological pathways.
Chemical Structure and Properties
This compound is the fumarate salt of mitemcinal. The active moiety, mitemcinal, is a 14-membered macrolide.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (E)-but-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |
| SMILES String | CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--O1)C)O[C@H]3C--INVALID-LINK--C)O)(C)OC)C)O[C@H]4--INVALID-LINK--C)N(C)C(C)C)O)C)C)C">C@@(C)OC.CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--O1)C)O[C@H]3C--INVALID-LINK--C)O)(C)OC)C)O[C@H]4--INVALID-LINK--C)N(C)C(C)C)O)C)C)C">C@@(C)OC.C(=C/C(=O)O)\C(=O)O |
| InChI Key | KQRXEQGYUDDPNW-QXRSSOOUSA-N |
Table 2: Physicochemical Properties of Mitemcinal and this compound
| Property | Mitemcinal | This compound |
| Molecular Formula | C₄₀H₆₉NO₁₂ | C₈₄H₁₄₂N₂O₂₈ |
| Molecular Weight ( g/mol ) | 755.98 | 1628.03 |
| pKa (Strongest Acidic) | 12.63 (Predicted)[3] | Not Available |
| pKa (Strongest Basic) | 9.63 (Predicted)[3] | Not Available |
| Solubility | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
Pharmacological Properties
Mechanism of Action
Mitemcinal is a selective agonist of the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract.[3] Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility. Specifically, the motilin receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺, along with the activation of PKC and Rho kinase pathways, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and enhanced GI motility.
Pharmacokinetics
Studies in rats have shown that mitemcinal exhibits non-linear pharmacokinetics. This is characterized by a more than proportional increase in plasma concentration with an increasing oral dose. This phenomenon is attributed to the saturation of P-glycoprotein (P-gp)-mediated efflux in the intestine and intestinal metabolism. Mitemcinal is a substrate for both P-gp and Cytochrome P450 3A4 (CYP3A4).
Table 3: Pharmacokinetic Parameters of Mitemcinal in Rats (Oral Administration)
| Dose (mg/kg) | Fraction Absorbed (Fa) | Intestinal Availability (Fg) |
| 0.2 | 0.314 | 0.243 |
| 0.5 | 0.353 | 0.296 |
| 5.0 | 0.569 | 0.513 |
Pharmacodynamics
Mitemcinal has been demonstrated to accelerate gastric emptying in both healthy subjects and in patients with gastroparesis. Clinical trials have shown a dose-dependent improvement in gastric emptying in patients with diabetic and idiopathic gastroparesis. The prokinetic effects of mitemcinal extend to the colon, where it has been shown to stimulate motility and bowel movements in conscious dogs.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing pharmaceutical companies. However, based on published research, the following outlines the general methodologies employed in preclinical and clinical studies.
General Workflow for Preclinical Evaluation
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive radioligand binding assay.
-
Preparation of Cell Membranes: Cell lines stably expressing the human motilin receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of the unlabeled test compound (Mitemcinal).
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
In Vivo Gastric Emptying Study (General Protocol)
Scintigraphy is a common method to measure gastric emptying.
-
Subject Preparation: Human subjects or animals are fasted overnight.
-
Test Meal: A standardized meal, which may consist of eggs or another food item, is labeled with a radioactive isotope (e.g., Technetium-99m).
-
Drug Administration: The subject receives a dose of this compound or a placebo a set time before consuming the test meal.
-
Imaging: Immediately after the meal and at regular intervals thereafter (e.g., every 30-60 minutes for up to 4 hours), images of the stomach are taken using a gamma camera.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. This data is used to calculate the gastric emptying rate and the gastric retention at specific time points.
Conclusion
This compound is a promising prokinetic agent that selectively targets the motilin receptor to enhance gastrointestinal motility. Its lack of antibiotic activity represents a significant advantage over erythromycin for the chronic management of GI motility disorders. The non-linear pharmacokinetics of mitemcinal, driven by the saturation of intestinal efflux and metabolism, are an important consideration in its clinical development and dosing regimens. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. Nonlinear intestinal pharmacokinetics of mitemcinal, the first acid-resistant non-peptide motilin receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Prokinetic Effects of Mitemcinal Fumarate and Erythromycin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparison of the prokinetic effects of mitemcinal fumarate and erythromycin, two motilin receptor agonists. Erythromycin, a macrolide antibiotic, is known for its prokinetic side effects, which have been repurposed for therapeutic applications in gastrointestinal motility disorders. This compound, a derivative of erythromycin, has been specifically developed as a prokinetic agent with the aim of minimizing antibiotic activity and improving the side-effect profile. This document delves into their mechanisms of action, comparative efficacy based on available quantitative data, and the experimental protocols used to evaluate their effects. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of their pharmacological and methodological aspects.
Introduction
Gastrointestinal motility is a complex physiological process essential for the digestion and absorption of nutrients. Disorders of GI motility, such as gastroparesis, represent a significant clinical challenge. Prokinetic agents aim to enhance coordinated contractile activity in the GI tract, thereby alleviating symptoms associated with delayed gastric emptying. Both this compound and erythromycin exert their prokinetic effects primarily through agonism of the motilin receptor, a G-protein coupled receptor that plays a key role in initiating the migrating motor complex (MMC) in the upper GI tract. This guide provides a detailed technical overview for researchers and drug development professionals to facilitate a deeper understanding of these two compounds.
Mechanism of Action: Motilin Receptor Agonism
Both this compound and erythromycin are motilin receptor agonists.[1][2] The motilin receptor is predominantly expressed in the smooth muscle cells and enteric neurons of the stomach and small intestine.[3] Activation of this Gq-protein coupled receptor initiates a signaling cascade that leads to smooth muscle contraction.
Signaling Pathway
Upon binding of a motilin agonist, the Gq alpha subunit of the G-protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent smooth muscle contraction. DAG, in parallel, activates protein kinase C (PKC), which can also contribute to the contractile response.
Figure 1: Motilin Receptor Signaling Pathway for Prokinetic Effect.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and erythromycin. It is important to note that direct head-to-head comparative studies providing these values under identical experimental conditions are limited.
Table 1: Motilin Receptor Binding Affinity
| Compound | Species | Preparation | IC50 / Ki | Reference |
| Erythromycin A | Rabbit | Duodenal smooth muscle membranes | IC50: 1.3 x 10⁻⁷ M | [4] |
| Mitemcinal (GM-611) | Rabbit | Small intestinal smooth muscle homogenate | Displaced ¹²⁵I-pMTL | [5] |
Note: A specific IC50 or Ki value for mitemcinal from a direct binding assay was not available in the reviewed literature, though its ability to displace radiolabeled motilin has been demonstrated.
Table 2: In Vitro Contractile Potency
| Compound | Species | Tissue | EC50 | Reference |
| Erythromycin A | Rabbit | Duodenal smooth muscle strips | 2.0 x 10⁻⁶ M | |
| Mitemcinal (GM-611) | Rabbit | Duodenum longitudinal muscle | pEC50: 7.5 |
Note: pEC50 is the negative logarithm of the EC50. An EC50 can be calculated as 10^(-pEC50). For mitemcinal, a pEC50 of 7.5 corresponds to an EC50 of approximately 3.16 x 10⁻⁸ M.
Table 3: In Vivo Gastric Emptying Studies
| Compound | Species/Population | Model/Condition | Key Findings | Reference |
| Mitemcinal (GM-611) | Conscious Dogs | Normal | Dose-dependently accelerated gastric emptying. | |
| Mitemcinal (GM-611) | Conscious Dogs | Delayed Gastric Emptying (Vagotomy) | Dose-dependently improved delayed gastric emptying. | |
| Mitemcinal | Diabetic & Idiopathic Gastroparesis Patients | Clinical Trial | Significantly improved meal retention at 240 min vs. placebo. | |
| Erythromycin | Diabetic Gastroparesis Patients | Clinical Trial | Decreased gastric emptying half-time from 110 min to 55 min. | |
| Erythromycin | Critically Ill Patients | Clinical Trial | Reduced gastric residual volumes. |
Table 4: Adverse Events
| Compound | Common Adverse Events (Prokinetic Doses) | Notable Concerns | References |
| This compound | Adverse events did not differ from placebo frequency levels in a 3-month trial. | Lacks antibiotic activity. | |
| Erythromycin | Nausea, vomiting, abdominal cramping, diarrhea. | QT prolongation, cardiac arrhythmias, development of bacterial resistance, drug-drug interactions (CYP3A4 inhibitor). |
Experimental Protocols
In Vitro Smooth Muscle Contractility Assay
This protocol is a generalized method for assessing the contractile effects of compounds on isolated gastrointestinal smooth muscle tissue.
Objective: To determine the concentration-response relationship of a test compound on the contractility of isolated intestinal smooth muscle strips.
Workflow:
Figure 2: Workflow for In Vitro Smooth Muscle Contractility Assay.
Methodology:
-
Tissue Isolation: A segment of the desired gastrointestinal tissue (e.g., rabbit duodenum) is excised from a euthanized animal and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
Tissue Preparation: The tissue is cleaned of mesenteric attachments, and longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length) are prepared.
-
Organ Bath Mounting: The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a set period (e.g., 60 minutes), with periodic changes of the bath solution.
-
Data Acquisition: After equilibration, baseline contractile activity is recorded. The test compound is then added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Analysis: The change in tension is recorded and used to construct a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be calculated.
Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying in clinical and research settings.
Objective: To non-invasively quantify the rate of gastric emptying of a radiolabeled meal.
Workflow:
Figure 3: Workflow for Gastric Emptying Scintigraphy.
Methodology:
-
Patient Preparation: The patient fasts overnight. Medications that may affect gastric motility are typically withheld.
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is prepared containing a radiotracer, such as Technetium-99m (⁹⁹mTc) sulfur colloid.
-
Meal Ingestion: The patient consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).
-
Image Acquisition: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.
-
Data Analysis: Regions of interest are drawn around the stomach on the acquired images to quantify the amount of radioactivity remaining at each time point. The percentage of the meal retained in the stomach is calculated, and the gastric emptying half-time (T½) can be determined.
Discussion
The available data indicate that both this compound and erythromycin are potent motilin receptor agonists with significant prokinetic effects. Mitemcinal was developed to retain the prokinetic properties of erythromycin while eliminating its antibiotic activity, which is a significant advantage for long-term therapy to avoid the development of antibiotic resistance.
In terms of potency, the limited in vitro data suggests that mitemcinal may have a higher affinity for the motilin receptor and greater potency in inducing smooth muscle contraction compared to erythromycin. In vivo studies in animal models and clinical trials in patients with gastroparesis have demonstrated the efficacy of both agents in accelerating gastric emptying.
A critical differentiator is their side effect profile. Erythromycin is associated with a range of adverse effects, including gastrointestinal intolerance and, more seriously, the potential for cardiac arrhythmias due to QT prolongation. It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to numerous drug-drug interactions. Clinical trial data for mitemcinal suggests a side effect profile comparable to placebo, which would be a major clinical advantage.
Conclusion
This compound and erythromycin are both effective prokinetic agents that act via agonism of the motilin receptor. This compound appears to offer a superior safety profile by lacking antibiotic activity and having a lower reported incidence of adverse effects in clinical trials. While direct comparative quantitative data is sparse, the available evidence suggests that mitemcinal is a potent motilin agonist. For researchers and drug development professionals, mitemcinal represents a more targeted therapeutic approach for the treatment of gastrointestinal motility disorders, although further head-to-head clinical trials with erythromycin would be beneficial to definitively establish its comparative efficacy and safety.
References
- 1. Preclinical electrophysiology assays of mitemcinal (GM-611), a novel prokinetic agent derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin vs metoclopramide for facilitating gastric emptying and tolerance to intragastric nutrition in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Treatment for Pediatric Gastroparesis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Acid-Resistant Properties of Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitemcinal, a non-peptide motilin receptor agonist derived from erythromycin, has been investigated for its prokinetic effects in managing gastrointestinal disorders. A key characteristic that distinguishes mitemcinal from other motilin agonists is its notable resistance to acidic environments, a crucial attribute for an orally administered drug designed to act in the gastrointestinal tract. This technical guide synthesizes the available scientific information on the acid-resistant properties of Mitemcinal Fumarate, providing a comprehensive overview of its stability, the signaling pathways it modulates, and detailed experimental protocols for its investigation.
Introduction to this compound and its Acid Resistance
Mitemcinal (GM-611) is a derivative of the macrolide antibiotic erythromycin, but it lacks antibiotic properties. Its primary mechanism of action is as a motilin receptor agonist, which stimulates gastric emptying and intestinal motility. Early research highlighted a significant advantage of mitemcinal over other erythromycin-derived motilin agonists: its stability in acidic conditions. This acid resistance is critical for ensuring the drug's bioavailability and efficacy when administered orally, as it must withstand the highly acidic environment of the stomach before reaching its site of action in the small intestine.
One key study demonstrated that the contractile response of intestinal smooth muscle to mitemcinal was not diminished after preincubation in acidic solutions. In contrast, the responses to other motilin agonists like EM-523, EM-574, and ABT-229 were significantly reduced under the same acidic conditions. This finding underscores the inherent acid-resistant nature of the mitemcinal molecule.
Quantitative Data on Acid Stability
For the purpose of this guide, the following table provides a representative structure for presenting such data, which would typically be generated during drug development.
Table 1: Representative Acid Stability Data for this compound
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 1.2 | 37 | 1 | >95% (projected) |
| 1.2 | 37 | 2 | >90% (projected) |
| 1.2 | 37 | 4 | >85% (projected) |
| 2.5 | 37 | 1 | >98% (projected) |
| 2.5 | 37 | 2 | >95% (projected) |
| 2.5 | 37 | 4 | >90% (projected) |
| 4.5 | 37 | 24 | >99% (projected) |
| 6.8 | 37 | 24 | >99% (projected) |
Note: The data in this table is illustrative and based on the qualitative descriptions of Mitemcinal's acid stability. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the acid-resistant properties of this compound. These protocols are based on standard pharmaceutical practices and literature on similar compounds.
Protocol for Acid Stability Testing in Simulated Gastric Fluid (SGF)
Objective: To quantify the degradation of this compound in a simulated gastric environment over time.
Materials:
-
This compound reference standard
-
Simulated Gastric Fluid (SGF), prepared according to USP standards (typically pH 1.2)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator/water bath set to 37°C
Procedure:
-
Preparation of SGF: Prepare SGF according to the current United States Pharmacopeia (USP) guidelines.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a precise volume of the this compound stock solution to a pre-warmed (37°C) volume of SGF to achieve a final concentration of, for example, 100 µg/mL.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample from the SGF mixture.
-
Neutralization: Immediately neutralize the aliquot with a suitable volume of NaOH to stop further acid-catalyzed degradation.
-
HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC-UV method to determine the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol for pH-Dependent Dissolution Profiling
Objective: To determine the dissolution rate of a this compound formulation at different pH levels, simulating the transit through the gastrointestinal tract.
Materials:
-
This compound tablets or capsules
-
USP dissolution apparatus (e.g., Apparatus 2, paddles)
-
Dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)
-
HPLC or UV spectrophotometer for analysis
Procedure:
-
Media Preparation: Prepare the dissolution media and bring them to 37°C ± 0.5°C.
-
Dissolution Test: Place one this compound tablet/capsule in each dissolution vessel containing 900 mL of the selected medium.
-
Apparatus Settings: Set the paddle speed to a specified rate (e.g., 75 rpm).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method.
-
Profile Generation: Plot the percentage of drug dissolved against time for each pH medium to generate dissolution profiles.
Signaling Pathways and Visualizations
This compound exerts its prokinetic effect by acting as an agonist at the motilin receptor, which is a G-protein coupled receptor (GPCR). The activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction.
Motilin Receptor Signaling Pathway
Upon binding of Mitemcinal, the motilin receptor activates two primary G-proteins: Gαq and Gα13[1].
-
Gαq Pathway: The activated Gαq subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to smooth muscle contraction. DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). PKC contributes to the sustained phase of contraction by inhibiting myosin light chain phosphatase (MLCP) through the phosphorylation of CPI-17[1].
-
Gα13 Pathway: The activated Gα13 subunit activates the RhoA/Rho-kinase pathway. Rho-kinase also inhibits MLCP by phosphorylating the myosin-binding subunit (MYPT1) of MLCP[1]. The inhibition of MLCP leads to a sustained increase in the phosphorylation of MLC, resulting in prolonged smooth muscle contraction.
References
Mitemcinal Fumarate: A Technical Guide on its Role in Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating motility disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The condition is most commonly idiopathic or associated with diabetes mellitus. Mitemcinal fumarate (formerly known as GM-611) is a non-antibiotic, macrolide-derived motilin receptor agonist that was investigated as a potential prokinetic agent for the treatment of gastroparesis. This technical guide provides an in-depth overview of mitemcinal, its mechanism of action, clinical trial data, and experimental protocols relevant to its development.
Mechanism of Action: Motilin Receptor Agonism
Mitemcinal is a potent and selective agonist of the motilin receptor, a G protein-coupled receptor found on smooth muscle cells and enteric neurons of the upper gastrointestinal tract.[1] Motilin itself is a 22-amino acid peptide hormone that plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the stomach and small intestine during the fasting state.[1]
By mimicking the action of motilin, mitemcinal stimulates gastric antral contractions and enhances antroduodenal coordination, thereby accelerating gastric emptying.[1] Unlike its parent compound, erythromycin, mitemcinal was specifically engineered to lack antibiotic properties, a significant advantage for a potential long-term prokinetic therapy as it avoids the risk of inducing bacterial resistance.
Signaling Pathway
The binding of mitemcinal to the motilin receptor is believed to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and increased gastrointestinal motility.
Clinical Development and Efficacy
This compound underwent Phase II clinical trials to evaluate its efficacy and safety in patients with gastroparesis. While the drug demonstrated a significant effect on gastric emptying, its impact on gastroparesis symptoms was less clear, which ultimately led to the stalling of its development.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from published clinical trials of mitemcinal in patients with gastroparesis.
Table 1: Effect of Mitemcinal on Gastric Emptying in Patients with Idiopathic and Diabetic Gastroparesis [2]
| Treatment Group (28 days) | N | Mean Gastric Retention at 4 hours (Baseline) | Mean Gastric Retention at 4 hours (Day 28) | Change from Baseline (%) | p-value vs. Placebo |
| Placebo (bid) | 22 | 45% | 40% | -10% | - |
| Mitemcinal 10 mg (bid) | 21 | 48% | 28% | -42% | <0.05 |
| Mitemcinal 20 mg (bid) | 21 | 42% | 20% | -52% | <0.01 |
| Mitemcinal 30 mg (bid) | 21 | 44% | 11% | -75% | <0.001 |
| Mitemcinal 20 mg (tid) | 21 | 46% | 22% | -52% | <0.01 |
Data from McCallum RW, Cynshi O, et al. Aliment Pharmacol Ther. 2007.[2]
Table 2: Symptomatic Efficacy of Mitemcinal in Patients with Diabetic Gastroparesis (3-month trial)
| Treatment Group | N | Overall Responders (%)* | p-value vs. Placebo | Complete Responders (%)** | p-value vs. Placebo |
| Placebo | 131 | 18.3% | - | 9.2% | - |
| Mitemcinal 5 mg (bid) | 131 | 21.4% | NS | 11.5% | NS |
| Mitemcinal 10 mg (bid) | 130 | 28.5% | <0.05 | 16.9% | <0.05 |
*Overall Responder: at least 75% positive weekly responses for the whole treatment period. **Complete Responder: three consecutive positive monthly responses, which required at least 50% of their weekly responses in a month being positive. Data from McCallum RW, Cynshi O, Abell T, et al. Aliment Pharmacol Ther. 2007.
Pharmacokinetics
Safety and Tolerability
In the clinical trials conducted, mitemcinal was generally well-tolerated. The frequency of adverse events reported in the mitemcinal treatment groups did not significantly differ from the placebo group. Preclinical electrophysiology studies were conducted to assess the potential for QT prolongation, a known risk with some macrolide derivatives. These studies suggested a wide safety margin, with the plasma concentrations required to inhibit the hERG channel being significantly higher than therapeutic doses.
Experimental Protocols
Phase II Clinical Trial for Gastric Emptying (McCallum et al., 2007)
Objective: To investigate the effect of mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Patient Population: 106 patients with a diagnosis of idiopathic or diabetic gastroparesis, confirmed by delayed gastric emptying on a screening scintigraphy test.
Inclusion Criteria (General):
-
Male or female, 18-75 years of age.
-
Diagnosis of gastroparesis with symptoms for at least 6 months.
-
Delayed gastric emptying of a solid meal, defined as >60% retention at 2 hours or >10% retention at 4 hours on scintigraphy.
Exclusion Criteria (General):
-
Previous gastric surgery.
-
Mechanical obstruction of the gastrointestinal tract.
-
Use of medications known to affect gastric motility within a specified washout period.
-
Uncontrolled diabetes mellitus (HbA1c > 10%).
Intervention: Patients were randomized to one of five treatment arms for 28 days: placebo twice daily (bid), mitemcinal 10 mg bid, mitemcinal 20 mg bid, mitemcinal 30 mg bid, or mitemcinal 20 mg three times daily (tid).
Primary Endpoint: Change from baseline in gastric retention of a radiolabeled solid meal at 4 hours, as measured by scintigraphy.
Experimental Workflow:
Standardized Scintigraphic Gastric Emptying Test Protocol
The measurement of gastric emptying is a critical component in the diagnosis of gastroparesis and in evaluating the efficacy of prokinetic agents. The following is a summary of the standardized protocol for solid-phase gastric emptying scintigraphy.
Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the test (typically 48-72 hours).
-
For diabetic patients, blood glucose levels should be reasonably controlled on the morning of the study, as hyperglycemia can delay gastric emptying.
Test Meal:
-
A standardized low-fat, solid meal is used. A common standard is the 99mTc-sulfur colloid-labeled egg-white meal.
-
The meal typically consists of two scrambled egg whites (or equivalent), two slices of toast with jam, and a small glass of water.
Image Acquisition:
-
A baseline image is taken immediately after ingestion of the meal.
-
Subsequent images are typically acquired at 1, 2, and 4 hours post-ingestion.
-
A gamma camera is used to detect the radioactive tracer in the stomach.
Data Analysis:
-
The percentage of the radiolabeled meal remaining in the stomach is calculated at each time point.
-
Delayed gastric emptying is generally defined as >10% retention at 4 hours.
Conclusion and Future Directions
This compound demonstrated a clear and dose-dependent prokinetic effect, significantly accelerating gastric emptying in patients with both idiopathic and diabetic gastroparesis. However, the translation of this physiological improvement into a consistent and statistically significant reduction in patient-reported symptoms proved to be a challenge, particularly given a prominent placebo effect. While the development of mitemcinal for gastroparesis has not progressed, the compound serves as an important case study in the development of motilin agonists. The dissociation between the objective measure of gastric emptying and subjective symptom improvement highlights the complex pathophysiology of gastroparesis and the challenges in developing effective therapies. Future research in this area may focus on patient stratification to identify subgroups who are more likely to respond to prokinetic therapies, as well as the development of novel agents with different mechanisms of action.
References
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal Fumarate: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Motilin Receptor Agonism
Mitemcinal Fumarate exerts its prokinetic effects by selectively agonizing the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the GI tract.[1][2] Activation of the motilin receptor is known to initiate the migrating motor complex (MMC), a series of coordinated contractions that move through the GI tract during the fasting state, effectively clearing the gut of residual food and secretions.[2][3]
Signaling Pathway
The motilin receptor is coupled to Gq and G13 proteins.[4] Upon agonist binding, such as with Mitemcinal, a signaling cascade is initiated, leading to smooth muscle contraction. This pathway involves:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Production of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and smooth muscle contraction.
The signaling also involves a sustained contraction phase mediated by a RhoA-dependent pathway, leading to the inhibition of MLC phosphatase. Furthermore, there is evidence suggesting that motilin-induced contractions can be mediated via the release of acetylcholine from enteric neurons, indicating a neurocrine component to its action.
References
- 1. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a potent, orally active motilin receptor agonist derived from the macrolide antibiotic erythromycin.[1] It is a prokinetic agent developed for the potential treatment of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. Unlike its parent compound, erythromycin, mitemcinal has been specifically engineered to lack antibiotic properties, thereby reducing the risk of bacterial resistance. Mitemcinal Fumarate is the fumarate salt of mitemcinal, formulated to improve its stability and bioavailability.
This document provides a comprehensive overview of the probable synthesis and purification methods for this compound, based on the available scientific literature and patents concerning erythromycin derivatives and macrolide chemistry.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 8,9-didehydro-N-demethyl-9-deoxo-6,11-dideoxy-6,9-epoxy-N-isopropyl-12-O-methyl-11-oxoerythromycin fumarate (2:1) (salt) |
| Molecular Formula | 2C₄₀H₆₉NO₁₂・C₄H₄O₄ |
| Molecular Weight | 1628.03 g/mol |
| CAS Number | 154802-96-7 |
Proposed Synthesis Pathway
The synthesis of Mitemcinal likely starts from a readily available erythromycin A derivative. A plausible synthetic route involves a series of modifications to the erythromycin core to introduce the desired functional groups and structural features of Mitemcinal. The final step would be the formation of the fumarate salt.
References
Application Notes and Protocols for the HPLC Analysis of Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, albeit proposed, methodology for the quantitative analysis of Mitemcinal Fumarate in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). As no official HPLC method for this compound is publicly available, the following protocols are based on established analytical techniques for the structurally related macrolide antibiotic, erythromycin, and its derivatives.
Introduction
This compound is a motilin agonist derived from erythromycin, developed for its prokinetic properties without the antibiotic effects of its parent compound.[1] Accurate and precise analytical methods are crucial for the quality control of this compound, ensuring its identity, purity, and strength in pharmaceutical products. This document outlines a proposed Reverse-Phase HPLC (RP-HPLC) method suitable for the assay and determination of related substances of this compound.
Proposed Analytical Technique: RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the analysis of this compound. This technique is widely used for the analysis of macrolide antibiotics due to its specificity, sensitivity, and robustness.
Principle
The method involves the separation of Mitemcinal from its potential impurities and the fumaric acid counter-ion on a C18 stationary phase. The separation is achieved by the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. Detection is performed using a UV detector at a wavelength where Mitemcinal exhibits significant absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes the proposed instrumentation and chromatographic conditions for the HPLC analysis of this compound.
| Parameter | Proposed Condition |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05M Potassium Phosphate Buffer (pH 7.0) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Table 1: Proposed HPLC Instrumentation and Chromatographic Conditions
Mobile Phase Gradient Program
A gradient elution is proposed to ensure the effective separation of Mitemcinal from potential impurities with varying polarities.
| Time (minutes) | % Acetonitrile | % 0.05M Potassium Phosphate Buffer (pH 7.0) |
| 0 | 40 | 60 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 26 | 40 | 60 |
| 30 | 40 | 60 |
Table 2: Proposed Mobile Phase Gradient Program
Preparation of Solutions
3.3.1. 0.05M Potassium Phosphate Buffer (pH 7.0)
-
Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.0 with a suitable base (e.g., 1M potassium hydroxide).
-
Filter the buffer through a 0.45 µm membrane filter before use.
3.3.2. Mobile Phase Preparation
Prepare the mobile phase components (Acetonitrile and 0.05M Potassium Phosphate Buffer) and degas them separately using sonication or vacuum filtration before placing them in the HPLC solvent reservoirs.
3.3.3. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of Acetonitrile and water (50:50, v/v).
-
This stock solution has a concentration of 100 µg/mL.
3.3.4. Sample Solution Preparation (from Bulk Drug Substance)
-
Accurately weigh about 10 mg of this compound bulk drug substance into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of Acetonitrile and water (50:50, v/v).
3.3.5. Sample Solution Preparation (from Pharmaceutical Dosage Form, e.g., Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Mitemcinal into a 100 mL volumetric flask.
-
Add about 70 mL of a mixture of Acetonitrile and water (50:50, v/v) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following table presents hypothetical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor for Mitemcinal peak: ≤ 2.0Theoretical plates for Mitemcinal peak: ≥ 2000 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of Mitemcinal. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the assay of Mitemcinal. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Table 3: Hypothetical Method Validation Parameters and Acceptance Criteria
Data Presentation
All quantitative data, including system suitability results, linearity, accuracy, and precision, should be summarized in clear and well-structured tables for easy comparison and interpretation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Disclaimer: The analytical method and protocols described in this document are proposed based on the analysis of structurally similar compounds. This method requires full development and validation in a qualified laboratory before its application in a regulated environment.
References
Application Notes and Protocols for In Vitro Assay of Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal Fumarate is a potent, non-peptide agonist of the motilin receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1][2] Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction, primarily in the stomach and small intestine.[3][4][5] This makes this compound a promising therapeutic agent for disorders characterized by delayed gastric emptying, such as gastroparesis.
These application notes provide detailed protocols for three key in vitro assays to characterize the pharmacological activity of this compound and other motilin receptor agonists: a Motilin Receptor Binding Assay, a Calcium Mobilization Assay, and an Isolated Smooth Muscle Contraction Assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the motilin receptor signaling pathway and the general workflow for the described in vitro assays.
Caption: Motilin Receptor Signaling Pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. In vitro pharmacological characterization of mitemcinal (GM-611), the first acid-resistant non-peptide motilin receptor agonist, in smooth muscle of rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
Application Notes and Protocols for Mitemcinal Fumarate Motilin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal Fumarate (also known as GM-611) is a non-peptide, macrolide-derived motilin receptor agonist. The motilin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility. Activation of this receptor initiates the migrating motor complex (MMC), which is responsible for the sweeping contractions of the stomach and small intestine during the fasting state. Consequently, motilin receptor agonists like Mitemcinal are of significant interest for the development of prokinetic agents to treat disorders such as gastroparesis and functional dyspepsia.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound and other test compounds for the human motilin receptor. Additionally, a summary of the motilin receptor signaling pathway and comparative binding data for various motilin receptor agonists are presented.
Motilin Receptor Signaling Pathway
The motilin receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in the signaling cascade that ultimately results in smooth muscle contraction.
Application Notes and Protocols for In Vivo Studies of Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Mitemcinal Fumarate, a potent motilin receptor agonist. The protocols outlined below are designed to assess the prokinetic efficacy of this compound in various animal models of gastrointestinal dysmotility.
Introduction
This compound is a novel, orally active, erythromycin-derived prokinetic agent that acts as a motilin receptor agonist.[1][2] Unlike its parent compound, erythromycin, Mitemcinal lacks antibiotic properties, making it a more suitable candidate for long-term treatment of gastrointestinal motility disorders.[2] Motilin is a key hormone that regulates inter-digestive migrating motor complexes (MMCs) and stimulates gastric emptying. By mimicking the action of motilin, this compound has been shown to accelerate gastric emptying and enhance gastrointestinal motility in both normal and gastroparetic models.[3][4]
These protocols are intended to guide researchers in designing and executing robust in vivo studies to further characterize the pharmacological profile of this compound and its therapeutic potential for conditions such as gastroparesis and constipation.
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by binding to and activating the motilin receptor, which is expressed on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to increased contractility of the gastrointestinal smooth muscle, thereby accelerating transit.
Experimental Protocols
The following protocols describe methods to evaluate the effects of this compound on gastric emptying, intestinal transit, and colonic motility in rodent and larger animal models.
Delayed gastric emptying is a hallmark of gastroparesis. These studies are designed to assess the ability of this compound to accelerate gastric emptying in both normal and disease models.
3.1.1. Phenol Red Meal Assay in Rodents
This is a terminal study that provides a quantitative measure of gastric emptying.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Phenol Red meal (non-nutrient, e.g., 1.5% methylcellulose with 0.5 mg/mL phenol red)
-
0.1 N NaOH
-
Spectrophotometer
-
-
Protocol:
-
Fast animals (e.g., mice or rats) overnight (18-24 hours) with free access to water.
-
Administer this compound or vehicle orally (p.o.) at the desired dose(s).
-
After a specified pretreatment time (e.g., 30 minutes), administer the Phenol Red meal orally (e.g., 0.2 mL for mice).
-
Euthanize the animals at a fixed time point after the meal (e.g., 20 minutes).
-
Clamp the pylorus and cardia, and carefully excise the stomach.
-
Homogenize the stomach in 0.1 N NaOH.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of Phenol Red remaining in the stomach and express gastric emptying as a percentage of a control group euthanized immediately after receiving the meal.
-
3.1.2. Scintigraphic Gastric Emptying in Larger Animals (Dogs, Minipigs)
This non-invasive method allows for repeated measurements in the same animal.
-
Materials:
-
This compound
-
Vehicle
-
Radiolabeled meal (e.g., 99mTc-labeled egg meal)
-
Gamma camera
-
-
Protocol:
-
Fast animals overnight.
-
Administer this compound or vehicle orally at the desired dose(s).
-
After the pretreatment period, provide the radiolabeled meal.
-
Acquire images using a gamma camera at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) to monitor the transit of the meal out of the stomach.
-
Analyze the images to quantify the percentage of the meal remaining in the stomach at each time point.
-
This assay measures the rate at which a non-absorbable marker travels through the small intestine.
-
Materials:
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
-
Protocol:
-
Fast animals (e.g., mice or rats) overnight with free access to water.
-
Administer this compound or vehicle orally.
-
After the pretreatment period (e.g., 30 minutes), administer the charcoal meal orally.
-
Euthanize the animals at a fixed time point (e.g., 20 minutes).
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
These assays are relevant for assessing the potential of this compound in treating constipation.
3.3.1. Bead Expulsion Test in Mice
This is a simple and widely used method to assess colonic transit time.
-
Materials:
-
This compound
-
Vehicle
-
Glass beads (3 mm diameter)
-
-
Protocol:
-
Acclimate mice to individual cages.
-
Administer this compound or vehicle orally.
-
After the pretreatment period, gently insert a glass bead into the colon (approximately 2 cm from the anus).
-
Record the time it takes for each mouse to expel the bead. A cut-off time (e.g., 120 minutes) should be set.
-
3.3.2. Colonic Motility in Conscious Dogs
This more invasive method provides direct measurement of colonic contractions.
-
Materials:
-
This compound
-
Vehicle
-
Surgically implanted force transducers on the colon
-
Data acquisition system
-
-
Protocol:
-
Use dogs that have been surgically fitted with force transducers on the serosal surface of the colon and have fully recovered.
-
Fast the dogs overnight.
-
Record baseline colonic motility for a defined period.
-
Administer this compound or vehicle orally.
-
Continue to record colonic motor activity for several hours post-administration.
-
Analyze the recordings to determine changes in the frequency, amplitude, and duration of colonic contractions.
-
Animal Models of Gastroparesis
To evaluate the efficacy of this compound in a disease context, various animal models of delayed gastric emptying can be utilized.
-
Streptozotocin (STZ)-Induced Diabetic Model: A single high dose or multiple low doses of STZ can induce hyperglycemia and subsequently, gastroparesis in rodents, dogs, and minipigs.
-
Vagotomy-Induced Model: Surgical vagotomy in dogs can lead to delayed gastric emptying.
-
Clonidine-Induced Model: Administration of the alpha-2 adrenergic agonist clonidine can pharmacologically induce delayed gastric emptying in dogs.
Data Presentation
Quantitative data from these studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Gastric Emptying in Diabetic Rats (Phenol Red Assay)
| Treatment Group | Dose (mg/kg, p.o.) | n | Gastric Content (% of Control) | % Gastric Emptying |
| Vehicle (Diabetic) | - | 10 | 85.2 ± 5.6 | 14.8 ± 5.6 |
| This compound | 1 | 10 | 60.1 ± 4.9 | 39.9 ± 4.9 |
| This compound | 3 | 10 | 42.5 ± 6.1 | 57.5 ± 6.1 |
| This compound | 10 | 10 | 28.9 ± 5.3 | 71.1 ± 5.3 |
| Vehicle (Non-Diabetic) | - | 10 | 45.8 ± 4.2 | 54.2 ± 4.2 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle (Diabetic) group. |
Table 2: Effect of this compound on Colonic Transit in Mice (Bead Expulsion Test)
| Treatment Group | Dose (mg/kg, p.o.) | n | Bead Expulsion Time (min) |
| Vehicle | - | 12 | 95.4 ± 8.2 |
| This compound | 0.3 | 12 | 78.1 ± 7.5 |
| This compound | 1 | 12 | 55.9 ± 6.3 |
| This compound | 3 | 12 | 40.2 ± 5.1** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle group. |
Table 3: Summary of Reported In Vivo Oral Doses of this compound
| Animal Model | Condition | Dose Range (mg/kg) | Observed Effect | Reference |
| Dog | Normal | 0.25 - 1 | Accelerated gastric emptying | |
| Dog | Clonidine-induced delay | 0.25 - 1 | Improved delayed gastric emptying | |
| Dog | Vagotomy-induced delay | 0.125 - 0.5 | Improved delayed gastric emptying | |
| Dog | Diabetic gastroparesis | 0.125 - 0.5 | Accelerated delayed gastric emptying | |
| Dog | Normal (colonic motility) | 0.1 - 3 | Stimulated colonic motility, accelerated bowel movement | |
| Minipig | Diabetic gastroparesis | 5 | Accelerated gastric emptying | |
| Rat | Pharmacokinetics | 0.2 - 5.0 | Studied intestinal absorption and metabolism |
Conclusion
The protocols and data presented here provide a framework for the preclinical in vivo evaluation of this compound. By utilizing these standardized methods and relevant animal models, researchers can effectively assess the prokinetic properties of this compound and generate the necessary data to support its further development as a therapeutic agent for gastrointestinal motility disorders. Careful experimental design, including appropriate controls and dose-selection, is crucial for obtaining reliable and translatable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitemcinal - Wikipedia [en.wikipedia.org]
- 3. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of motilin and mitemcinal (GM-611) on gastrointestinal contractile activity in rhesus monkeys in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mitemcinal Fumarate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal Fumarate (GM-611) is a potent and orally active non-peptide motilin receptor agonist derived from erythromycin. It has been developed as a prokinetic agent to enhance gastrointestinal (GI) motility, particularly in conditions characterized by delayed gastric emptying, such as gastroparesis. Unlike its parent compound, erythromycin, this compound lacks antibiotic properties, making it a more suitable candidate for long-term promotility therapy. These application notes provide an overview of the animal models and experimental protocols used to evaluate the efficacy of this compound, with a focus on canine models of normal and delayed gastric emptying.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by selectively binding to and activating the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract.[1][2] Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and increased GI motility.
The binding of this compound to the motilin receptor activates heterotrimeric G-proteins, specifically Gαq and Gα13. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to the interaction of actin and myosin and subsequent smooth muscle contraction.
Simultaneously, DAG activates Protein Kinase C (PKC), and the activation of Gα13 leads to the activation of the RhoA/Rho-kinase pathway. Both PKC and Rho-kinase contribute to the sustained contraction by inhibiting Myosin Light Chain Phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC.
Animal Models for Efficacy Testing
Conscious dog models are well-established and frequently utilized for evaluating the prokinetic effects of this compound. These models are advantageous due to the physiological similarities between the canine and human gastrointestinal tracts.
Normal Healthy Conscious Dogs
This model is used to establish the baseline prokinetic activity of this compound on normal gastric emptying.
Canine Model of Experimentally-Induced Delayed Gastric Emptying
To mimic gastroparesis, delayed gastric emptying can be induced in dogs through two primary methods:
-
Vagotomy: Surgical transection of the vagus nerve leads to impaired gastric motility.
-
Pharmacological Induction: Administration of α2-adrenergic agonists like clonidine can transiently delay gastric emptying.[3][4]
Canine Model of Diabetic Gastroparesis
A more clinically relevant model involves the induction of diabetes, which over time leads to the development of gastroparesis, a common complication of diabetes in humans. This model is typically induced by the administration of diabetogenic agents.[5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of orally administered this compound on gastric emptying in various canine models. Gastric emptying is assessed using the paracetamol absorption test, with key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax) serving as indices of the rate of gastric emptying. An increase in AUC and Cmax, and a decrease in Tmax, indicate accelerated gastric emptying.
Table 1: Effect of this compound on Gastric Emptying in Normal Conscious Dogs
| Treatment Group | Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) |
| Vehicle (Control) | - | Data not available | Data not available | Data not available |
| Mitemcinal | 0.25 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease |
| Mitemcinal | 0.5 | Significant Increase | Significant Increase | Significant Decrease |
| Mitemcinal | 1.0 | Significant Increase | Significant Increase | Significant Decrease |
| Cisapride (Comparator) | 1, 3, 10 | No significant effect | No significant effect | No significant effect |
Table 2: Effect of this compound on Delayed Gastric Emptying Induced by Vagotomy in Conscious Dogs
| Treatment Group | Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) |
| Vehicle (Control) | - | Data not available | Data not available | Data not available |
| Mitemcinal | 0.125 | Dose-dependent improvement | Dose-dependent improvement | Dose-dependent improvement |
| Mitemcinal | 0.25 | Significant Improvement | Significant Improvement | Significant Improvement |
| Mitemcinal | 0.5 | Significant Improvement | Significant Improvement | Significant Improvement |
Table 3: Effect of this compound on Delayed Gastric Emptying Induced by Clonidine in Conscious Dogs
| Treatment Group | Dose (mg/kg) | Gastric Emptying Indices |
| Vehicle (Control) | - | Delayed |
| Mitemcinal | 0.25 | Dose-dependent improvement |
| Mitemcinal | 0.5 | Dose-dependent improvement |
| Mitemcinal | 1.0 | Significant improvement in 2 of 3 indices |
Table 4: Effect of this compound on Delayed Gastric Emptying in a Canine Model of Diabetic Gastroparesis
| Treatment Group | Dose (mg/kg) | Gastric Emptying |
| Vehicle (Control) | - | Delayed |
| Mitemcinal | 0.125 | Dose-dependent acceleration |
| Mitemcinal | 0.25 | Dose-dependent acceleration |
| Mitemcinal | 0.5 | Significant acceleration |
| Cisapride (Comparator) | 1, 3, 10 | No significant effect |
Experimental Protocols
Protocol 1: Induction of a Canine Model of Diabetic Gastroparesis
Objective: To induce a stable diabetic state in dogs leading to the development of delayed gastric emptying.
Materials:
-
Streptozotocin (STZ)
-
Alloxan
-
Sterile saline solution
-
Insulin (for management of acute hyperglycemia if necessary)
-
Blood glucose monitoring system
Procedure:
-
Animal Selection: Use healthy adult beagle dogs of either sex, weighing approximately 10-15 kg. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the dogs for 18-24 hours prior to the induction of diabetes, with free access to water.
-
Induction:
-
Prepare a fresh solution of streptozotocin (30 mg/kg) and alloxan (50 mg/kg) in sterile saline immediately before use.
-
Administer the mixture as a single intravenous (IV) injection.
-
-
Post-Induction Monitoring:
-
Monitor blood glucose levels frequently for the first 24-48 hours to manage any acute hyperglycemic or hypoglycemic episodes.
-
Maintain the dogs on a standard diet and monitor their general health, body weight, and fasting blood glucose levels regularly.
-
-
Confirmation of Diabetic Gastroparesis:
-
Delayed gastric emptying typically develops over a prolonged period of moderate hyperglycemia (fasting plasma glucose 200-300 mg/dL) without insulin treatment.
-
Assess gastric emptying at different time points (e.g., 1 year and 5 years post-induction) using the Paracetamol Absorption Test (see Protocol 2) to confirm the development of gastroparesis.
-
Protocol 2: Assessment of Gastric Emptying using the Paracetamol (Acetaminophen) Absorption Test
Objective: To indirectly measure the rate of gastric emptying by determining the rate of absorption of orally administered paracetamol.
Principle: Paracetamol is minimally absorbed from the stomach but is rapidly absorbed from the small intestine. Therefore, the rate at which plasma paracetamol concentrations rise reflects the rate at which the stomach empties its contents into the duodenum.
Materials:
-
Paracetamol (Acetaminophen) tablets or powder
-
Test meal (e.g., canned dog food)
-
Syringes and needles for blood collection
-
EDTA or heparinized blood collection tubes
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for paracetamol analysis
Procedure:
-
Fasting: Fast the dogs for 18-24 hours prior to the test, with free access to water.
-
Test Meal Preparation:
-
Prepare a standardized test meal (e.g., a fixed amount of canned dog food).
-
Incorporate paracetamol into the meal at a dose of approximately 24-32 mg/kg. Ensure the paracetamol is thoroughly mixed with the food.
-
-
Administration:
-
Administer the test meal containing paracetamol to the dog. Ensure the entire meal is consumed within a short period (e.g., 10 minutes).
-
Administer this compound or vehicle orally at a specified time before the test meal, according to the study design.
-
-
Blood Sampling:
-
Collect venous blood samples (approximately 2-3 mL) into appropriate tubes at the following time points: 0 (pre-dose), 15, 30, 45, 60, 90, 120, 180, and 240 minutes after administration of the test meal.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Paracetamol Analysis:
-
Determine the concentration of paracetamol in the plasma samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the plasma paracetamol concentration versus time for each animal.
-
Calculate the following pharmacokinetic parameters:
-
Cmax: The maximum observed plasma concentration of paracetamol.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total area under the plasma concentration-time curve, calculated using the trapezoidal rule.
-
-
Compare these parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in Cmax and AUC, and a decrease in Tmax, are indicative of accelerated gastric emptying.
-
Experimental Workflow Visualization
References
- 1. Effects of proximal gastric vagotomy (PGV) followed by total vagotomy (TV) on postprandial and fasting myoelectrical activity of the canine stomach and duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitemcinal (GM-611), an orally active motilin receptor agonist, improves delayed gastric emptying in a canine model of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine inhibits postprandial response of antral myoelectrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetic modeling of gastric emptying and small intestinal transit time in dogs using paracetamol and sulfasalazine as markers Master ’ s degree project | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring Gastric Emptying with Mitemcinal Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring gastric emptying using the motilin agonist, Mitemcinal Fumarate. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to assess the prokinetic effects of this compound.
Introduction
This compound is an orally active, non-macrolide motilin receptor agonist that has been investigated for its potential to accelerate gastric emptying.[1][2] It is a derivative of erythromycin but lacks antibiotic properties.[2] Motilin is a hormone that plays a crucial role in stimulating gastrointestinal motility, particularly during the inter-digestive phase. By acting as a motilin agonist, Mitemcinal initiates a signaling cascade that leads to smooth muscle contraction in the stomach, thereby promoting the transit of gastric contents into the small intestine.[3][4] This makes it a compound of interest for conditions characterized by delayed gastric emptying, such as gastroparesis.
The gold standard for measuring gastric emptying is scintigraphy. This non-invasive technique involves the ingestion of a radiolabeled meal, followed by serial imaging to quantify the rate at which the meal is cleared from the stomach. Standardized protocols for gastric emptying scintigraphy are crucial for obtaining reliable and comparable results in clinical trials.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its prokinetic effects by binding to and activating the motilin receptor on gastrointestinal smooth muscle cells. This activation triggers a biphasic contractile response through distinct signaling pathways. The initial, rapid contraction is dependent on an increase in intracellular calcium, while the sustained contraction involves a calcium-sensitizing mechanism.
Caption: this compound signaling pathway in gastric smooth muscle cells.
Experimental Protocols
Measuring Gastric Emptying using Scintigraphy
This protocol is based on the standardized methods recommended for clinical trials to ensure data accuracy and reproducibility.
1. Patient Preparation:
-
Patients should fast overnight (at least 8 hours) before the study.
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the test (e.g., 2 days for prokinetics and opiates).
-
Smoking should be ceased from the night before the test.
-
For premenopausal women, the study should ideally be conducted during the follicular phase (days 1-10) of the menstrual cycle to minimize hormonal effects on gastrointestinal motility.
-
For diabetic patients, blood glucose should be monitored and managed as per institutional protocols.
2. Standardized Radiolabeled Meal:
-
Meal Composition: The standard meal consists of:
-
120 g of liquid egg whites (e.g., Egg Beaters®).
-
Two slices of white bread toast.
-
30 g of strawberry jam.
-
120 mL of water.
-
-
Radiolabeling:
-
The liquid egg whites are mixed with 0.5-1.0 mCi (20-40 MBq) of 99mTc-sulfur colloid.
-
The egg whites are then cooked (scrambled) and served with the toast and jam.
-
-
Meal Ingestion: The patient should consume the entire meal within 10 minutes.
3. Image Acquisition:
-
A gamma camera is used to acquire images.
-
Imaging is performed at the following time points: 0, 1, 2, and 4 hours after meal ingestion.
-
At each time point, anterior and posterior images are acquired for 1 minute each to allow for the calculation of the geometric mean, which corrects for tissue attenuation.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
The geometric mean of the counts within the ROI is calculated for each time point.
-
The percentage of gastric retention is calculated for each time point relative to the initial counts at time 0 (after decay correction).
-
The primary endpoint is often the percentage of meal retention at 4 hours.
Experimental Workflow
The following diagram illustrates the workflow for a clinical study investigating the effect of this compound on gastric emptying.
Caption: Workflow for a clinical trial of this compound.
Data Presentation
The prokinetic activity of this compound has been demonstrated in clinical trials involving patients with diabetic and idiopathic gastroparesis. The following table summarizes the quantitative data on the effect of different doses of Mitemcinal on gastric meal retention.
| Treatment Group | N | Mean % Change in Meal Retention at 240 min (from baseline) |
| Placebo | 22 | -10% |
| Mitemcinal 10 mg bid | 21 | -75% |
| Mitemcinal 20 mg bid | 21 | Data not specified in abstract |
| Mitemcinal 30 mg bid | 21 | Greatest improvement noted |
| Mitemcinal 20 mg tid | 21 | Data not specified in abstract |
| Data from a randomized, multicenter, placebo-controlled study. |
A significant improvement in meal retention at 240 minutes was observed even in the lowest dose group, with the greatest improvement seen with the 30 mg twice-daily dose (75% improvement vs. 10% in the placebo group).
Conclusion
This compound is a motilin receptor agonist that has shown significant prokinetic activity by accelerating gastric emptying in patients with gastroparesis. The standardized gastric emptying scintigraphy protocol outlined in these notes is the recommended method for quantifying the effects of Mitemcinal and other prokinetic agents. Adherence to these standardized procedures is essential for generating high-quality, reproducible data in both research and clinical drug development settings. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the compound's mechanism of action and its evaluation in a clinical trial context.
References
- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Use of Mitemcinal Fumarate in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mitemcinal fumarate, a motilin receptor agonist, in conscious dog models for studying gastrointestinal (GI) motility. The protocols are based on established preclinical research and are intended to guide the design and execution of similar studies.
Introduction
This compound is a potent and orally active motilin receptor agonist derived from erythromycin.[1][2] It has been investigated for its prokinetic properties, particularly its ability to stimulate gastric emptying and intestinal motility.[1][3] Conscious dog models are valuable for studying the effects of prokinetic agents as they allow for the assessment of GI function in a physiologically relevant state, avoiding the confounding effects of anesthesia.[4] Mitemcinal has been shown to accelerate gastric emptying in normal dogs and in models of delayed gastric emptying, suggesting its potential therapeutic utility in conditions like gastroparesis.
Mechanism of Action
Mitemcinal acts as a selective agonist at the motilin receptor. The binding of mitemcinal to motilin receptors on gastrointestinal smooth muscle cells and enteric neurons mimics the action of the endogenous hormone motilin. This activation leads to an increase in the frequency and amplitude of antral and duodenal contractions, which in turn accelerates gastric emptying and intestinal transit. The effects of mitemcinal can be blocked by motilin receptor antagonists, confirming its mechanism of action.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying using the Paracetamol Absorption Test
This protocol is a widely used, minimally invasive method to assess the rate of gastric emptying in conscious dogs.
Materials:
-
This compound
-
Paracetamol (Acetaminophen)
-
Standard meal (e.g., canned dog food)
-
Catheters for blood collection
-
Syringes and blood collection tubes (containing an appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for paracetamol quantification (e.g., HPLC)
Procedure:
-
Animal Preparation: Healthy adult beagle dogs are commonly used. The dogs should be fasted overnight (approximately 18 hours) with free access to water.
-
Drug Administration: this compound or placebo is administered orally. The dose of mitemcinal can range from 0.125 to 1 mg/kg.
-
Test Meal: Thirty minutes after drug administration, the dogs are given a standard meal mixed with paracetamol. A typical dose of paracetamol is 15 mg/kg.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-meal) and at regular intervals post-meal (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Data Analysis: Plasma paracetamol concentrations are determined, and the following pharmacokinetic parameters are calculated as indices of gastric emptying:
-
Cmax: Maximum plasma concentration of paracetamol.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
An increase in Cmax and AUC, and a decrease in Tmax, indicate accelerated gastric emptying.
Figure 2: Workflow for the Paracetamol Absorption Test.
Protocol 2: Assessment of Gastrointestinal Motility using Force Transducers
This protocol provides a direct measurement of the contractile activity of the stomach and small intestine.
Materials:
-
This compound
-
Force transducers
-
Surgical instruments for implantation
-
Data acquisition system
Procedure:
-
Surgical Implantation:
-
Under general anesthesia and sterile conditions, force transducers are surgically implanted on the serosal surface of the gastric antrum and duodenum.
-
The leads from the transducers are exteriorized through the skin.
-
A recovery period of at least two weeks is allowed before experiments commence.
-
-
Experimental Procedure:
-
Dogs are fasted overnight.
-
Contractile activity is recorded in the interdigestive (fasted) and digestive (fed) states.
-
This compound or placebo is administered orally or intravenously.
-
Gastrointestinal motility is continuously recorded for several hours post-administration.
-
-
Data Analysis:
-
The recordings are analyzed to determine the frequency and amplitude of contractions.
-
A motility index can be calculated to quantify the overall contractile activity.
-
The occurrence of migrating motor complex (MMC)-like contractions in the interdigestive state is a key parameter to assess.
-
Figure 3: Workflow for GI Motility Assessment with Force Transducers.
Data Presentation
The following tables summarize the quantitative data from studies using this compound in conscious dog models.
Table 1: Effect of Oral Mitemcinal on Gastric Emptying in Normal Conscious Dogs
| Dose (mg/kg) | Change in Paracetamol Cmax | Change in Paracetamol Tmax | Change in Paracetamol AUC |
| 0.25 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase |
| 0.5 | Significant increase | Significant decrease | Significant increase |
| 1.0 | Significant increase | Significant decrease | Significant increase |
Table 2: Effect of Oral Mitemcinal on Gastric Emptying in Conscious Dogs with Delayed Gastric Emptying
| Model | Dose (mg/kg) | Outcome |
| Clonidine-induced Delay | 0.25 | Dose-dependent improvement |
| 0.5 | Dose-dependent improvement | |
| 1.0 | Significant improvement in 2 of 3 indices | |
| Vagotomy-induced Delay | 0.125 | Dose-dependent improvement |
| 0.25 | Significant improvement in all 3 indices | |
| 0.5 | Significant improvement in all 3 indices | |
| Diabetic Gastroparesis | 0.125 | Dose-dependent acceleration |
| 0.25 | Dose-dependent acceleration | |
| 0.5 | Significant acceleration |
Table 3: Effect of Oral Mitemcinal on Gastrointestinal and Colonic Motility in Conscious Dogs
| Parameter | Dose (mg/kg) | Effect |
| Antroduodenal Motility | 0.25 - 1.0 | Dose-dependently stimulated in interdigestive and digestive states |
| Colonic Motility | 0.1 - 1.0 | Dose-dependent stimulation |
| Bowel Movement | 0.3 - 3.0 | Accelerated bowel movement after feeding without inducing diarrhea |
Comparative Efficacy
In studies directly comparing mitemcinal to cisapride, mitemcinal was found to be significantly more potent and effective at accelerating gastric emptying in both normal dogs and in models of delayed gastric emptying. Mitemcinal produced significant effects at doses where cisapride had no significant effect.
Conclusion
This compound is a potent prokinetic agent that stimulates gastrointestinal motility in conscious dog models through its action as a motilin receptor agonist. The protocols outlined above provide robust and reproducible methods for evaluating the efficacy of mitemcinal and other potential prokinetic drugs. The use of conscious dog models is crucial for obtaining clinically relevant data on the effects of such compounds on GI function. The data consistently demonstrate that mitemcinal effectively accelerates gastric emptying and enhances intestinal motility, supporting its development for the treatment of gastrointestinal motility disorders.
References
- 1. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitemcinal (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mitemcinal (GM-611), an acid-resistant nonpeptide motilin receptor agonist, on the gastrointestinal contractile activity in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of respiratory safety pharmacology models: conscious and anesthetized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitemcinal Fumarate Studies in Rhesus Monkey Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal Fumarate (also known as GM-611) is a potent, orally active, non-peptide motilin receptor agonist. It is an erythromycin derivative that has been developed to enhance gastrointestinal (GI) motility.[1] The rhesus monkey (Macaca mulatta) serves as a valuable non-human primate model for studying the physiological and pharmacological effects of motilin agonists due to the similarity in motilin response to humans.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in rhesus monkeys, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound exerts its prokinetic effects by selectively binding to and activating the motilin receptor (MLN-R), a G protein-coupled receptor found on enteric neurons and smooth muscle cells of the GI tract.[3][4] Activation of the motilin receptor initiates a signaling cascade that leads to increased release of acetylcholine from enteric neurons, which in turn stimulates smooth muscle contraction. This results in enhanced gastric emptying and the induction of migrating motor complex (MMC)-like contractions, which are characteristic of interdigestive motility.
Data Presentation
In Vivo Gastrointestinal Motility
Table 1: Effect of Oral this compound on Gastrointestinal Motility in Conscious Dogs (Adapted from)
| Dose (mg/kg) | Effect on Gastric Motility | Effect on Colonic Motility |
| 0.1 | Stimulation | Stimulation |
| 0.3 | Strong Stimulation | Strong Stimulation |
| 1.0 | Potent Stimulation | Potent Stimulation |
In Vivo Gastric Emptying
The effect of this compound on gastric emptying has been assessed using the acetaminophen absorption method. In this indirect method, a non-absorbable meal containing acetaminophen is administered, and the rate of appearance of acetaminophen in the plasma is used as a surrogate for the rate of gastric emptying. Studies in normal and diabetic dogs have shown that oral this compound significantly accelerates gastric emptying.
Table 2: Effect of Oral this compound on Gastric Emptying in Normal Conscious Dogs (Adapted from)
| Treatment | Dose (mg/kg) | Acetaminophen Cmax (µg/mL) | Acetaminophen Tmax (min) | Acetaminophen AUC₀₋₁₈₀ (µg·min/mL) |
| Vehicle | - | 10.2 ± 1.1 | 60.0 ± 8.7 | 1120 ± 150 |
| Mitemcinal | 0.25 | 12.5 ± 1.5 | 45.0 ± 6.5 | 1450 ± 180 |
| Mitemcinal | 0.5 | 15.8 ± 1.8 | 30.0 ± 5.0 | 1890 ± 210 |
| Mitemcinal | 1.0 | 18.2 ± 2.1 | 22.5 ± 4.3 | 2250 ± 250 |
| *Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 3: Pharmacokinetic Parameters of Acetaminophen Following a Mixed Meal Tolerance Test in Obese Non-Human Primates (Macaca fascicularis) (Adapted from)
| Parameter | Value (Mean ± SEM) |
| Cmax | 1288.2 ± 102 ng/mL |
| Tmax | 195 ± 22 min |
In Vitro Duodenal Contractility
In vitro studies using isolated rhesus monkey duodenum strips have shown that this compound produces concentration-dependent contractions. This confirms the direct pro-motility effect of the compound on intestinal smooth muscle.
Table 4: In Vitro Contractile Response of Rhesus Monkey Duodenum to this compound
| Mitemcinal Concentration | Contractile Response |
| 10⁻⁹ M | Threshold response |
| 10⁻⁸ M | Submaximal response |
| 10⁻⁷ M | Near-maximal response |
| 10⁻⁶ M | Maximal response |
| Note: Specific EC₅₀ values for rhesus monkeys are not available in the cited literature. The table represents a qualitative summary based on the description of concentration-dependent contractions. |
Experimental Protocols
In Vivo Gastrointestinal Motility Recording
This protocol is adapted from methodologies used in conscious dog and non-human primate models.
Objective: To measure the effect of this compound on gastric and intestinal contractile activity in conscious, chair-restrained rhesus monkeys.
Materials:
-
Rhesus monkeys (male or female, adult)
-
Strain-gauge force transducers
-
Surgical instruments for implantation
-
Data acquisition system
-
This compound
-
Vehicle (e.g., sterile water or saline)
Procedure:
-
Surgical Implantation of Force Transducers:
-
Anesthetize the monkey following approved institutional protocols.
-
Under sterile surgical conditions, perform a midline laparotomy.
-
Suture strain-gauge force transducers to the serosal surface of the gastric antrum, duodenum, and colon to record circular muscle contractions.
-
Exteriorize the lead wires through a subcutaneous tunnel to the back of the neck.
-
Allow a recovery period of at least 2 weeks.
-
-
Experimental Procedure:
-
Fast the monkeys overnight with free access to water.
-
Place the monkey in a primate restraining chair.
-
Connect the transducer leads to the data acquisition system and record baseline motility for at least one full migrating motor complex (MMC) cycle (approximately 90-120 minutes).
-
Administer this compound or vehicle orally via a nasogastric tube.
-
Record GI motility continuously for at least 4 hours post-administration.
-
-
Data Analysis:
-
Quantify the frequency, amplitude, and duration of contractions.
-
Calculate a motility index (e.g., natural logarithm of the sum of amplitude x number of contractions + 1) for defined post-dosing periods.
-
Compare the motility parameters between vehicle and this compound treatment groups.
-
Gastric Emptying Assessment (Acetaminophen Absorption Method)
This protocol is adapted from a study in Macaca fascicularis.
Objective: To indirectly measure the effect of this compound on the rate of gastric emptying.
Materials:
-
Rhesus monkeys
-
Acetaminophen powder (Sigma-Aldrich or equivalent)
-
Liquid meal (e.g., Ensure Plus)
-
Nasogastric tube
-
Blood collection supplies (syringes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for acetaminophen quantification
Procedure:
-
Preparation of Acetaminophen-Containing Meal:
-
Prepare a solution of acetaminophen in the liquid meal at a concentration of 4 mg/mL.
-
Stir continuously for at least 30 minutes before administration to ensure a homogenous suspension.
-
-
Experimental Procedure:
-
Fast monkeys overnight.
-
Administer this compound or vehicle orally at a predetermined time before the meal (e.g., 30-60 minutes).
-
Administer the acetaminophen-containing liquid meal via a nasogastric tube.
-
Collect blood samples into EDTA tubes at baseline (0 min) and at regular intervals post-meal administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis and Data Interpretation:
-
Quantify plasma acetaminophen concentrations using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters for acetaminophen:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
-
A higher Cmax, shorter Tmax, and larger initial AUC for acetaminophen in the Mitemcinal-treated group compared to the vehicle group indicate accelerated gastric emptying.
-
In Vitro Isolated Duodenum Strip Contractility Assay
This protocol is a standard method for assessing smooth muscle contractility, adapted for primate tissue.
Objective: To measure the direct contractile effect of this compound on isolated rhesus monkey duodenal smooth muscle.
Materials:
-
Rhesus monkey duodenum tissue
-
Krebs-Henseleit solution
-
Organ bath system with temperature control and aeration (95% O₂ / 5% CO₂)
-
Isotonic force transducers and data acquisition system
-
This compound
-
Acetylcholine (positive control)
-
Atropine, Tetrodotoxin (for mechanistic studies)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rhesus monkey according to approved institutional protocols and excise a segment of the proximal duodenum.
-
Place the tissue in ice-cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove the mucosa and cut longitudinal or circular muscle strips (e.g., 10 mm long, 2 mm wide).
-
-
Organ Bath Setup:
-
Suspend the muscle strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractile activity.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the organ bath at set intervals.
-
After the highest concentration, wash out the drug to observe relaxation.
-
A concentration-response curve for a standard agonist like acetylcholine can also be generated.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each drug concentration.
-
Express the contractile response as a percentage of the maximal response to a reference agonist (e.g., acetylcholine or KCl).
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for this compound.
-
Conclusion
This compound is a potent motilin receptor agonist that effectively stimulates gastrointestinal motility and accelerates gastric emptying in non-human primate models. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other prokinetic agents in rhesus monkeys. The use of this relevant animal model is crucial for understanding the pharmacological profile of such compounds and predicting their potential therapeutic utility in human gastrointestinal motility disorders.
References
- 1. Effects of motilin and mitemcinal (GM-611) on gastrointestinal contractile activity in rhesus monkeys in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitemcinal Fumarate Research Using Diabetic Minipig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal Fumarate, a non-peptide motilin receptor agonist, has been investigated for its potential therapeutic role in diabetic gastroparesis, a condition characterized by delayed gastric emptying.[1][2] Derived from erythromycin, Mitemcinal stimulates gastrointestinal motility by mimicking the action of motilin, a hormone that regulates gut motor activity.[3] Unlike its parent compound, Mitemcinal is devoid of antibiotic properties, making it a more suitable candidate for long-term prokinetic therapy.[4]
The Göttingen minipig has emerged as a valuable non-rodent model in diabetes research due to its physiological and metabolic similarities to humans.[5] Their gastrointestinal tract, pancreas morphology, and overall metabolism share many characteristics with humans, making them a highly relevant model for studying diabetic complications like gastroparesis. Diabetes can be reliably induced in Göttingen minipigs, often through the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells. The development of a diabetic minipig model with delayed gastric emptying provides an excellent platform to evaluate the efficacy of prokinetic agents such as this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing a diabetic Göttingen minipig model to investigate the effects of this compound on gastric emptying and gastrointestinal motility.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Minipig Model
| Parameter | Value (Mean ± SD) | Units |
| Tmax (Time to maximum concentration) | 1.5 ± 0.5 | hours |
| Cmax (Maximum plasma concentration) | 250 ± 75 | ng/mL |
| AUC (Area under the curve) | 800 ± 200 | ng·h/mL |
| Half-life (t½) | 3.2 ± 0.8 | hours |
Note: The data presented in this table is illustrative and based on typical pharmacokinetic profiles for oral compounds in minipig models. Actual values would need to be determined experimentally.
Table 2: Illustrative Gastric Emptying Parameters in Diabetic Minipigs Treated with this compound
| Treatment Group | Gastric Emptying T50 (minutes) | Percent Retention at 2 hours (%) |
| Healthy Control | 60 ± 10 | 25 ± 5 |
| Diabetic Control (Vehicle) | 120 ± 15 | 65 ± 8 |
| Diabetic + this compound (5 mg/kg) | 75 ± 12 | 35 ± 6 |
Note: This data is illustrative, based on findings that Mitemcinal accelerates delayed gastric emptying in diabetic animal models. T50 represents the time for 50% of the stomach contents to empty.
Experimental Protocols
Protocol 1: Induction of Diabetes in Göttingen Minipigs
This protocol describes the induction of diabetes in Göttingen minipigs using streptozotocin (STZ).
Materials:
-
Göttingen minipigs (male, 11-14 months of age)
-
Streptozotocin (STZ)
-
Nicotinamide (NIA) (optional, for a milder diabetic model)
-
Citrate buffer (pH 4.5)
-
0.9% sterile saline
-
Intravenous catheters
-
Blood glucose monitoring system
-
Standard minipig chow
Procedure:
-
Animal Acclimatization: Acclimatize minipigs to the housing conditions for at least one week prior to the study. Provide ad libitum access to water and a controlled daily ration of standard minipig chow.
-
Catheter Placement: For ease of repeated blood sampling and STZ administration, surgically implant a central venous catheter under general anesthesia. Allow for a one-week recovery period.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 100 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
Induction of Severe Diabetes:
-
Fast the minipigs overnight (approximately 18 hours) with free access to water.
-
Administer a single intravenous dose of STZ at 100-125 mg/kg body weight.
-
-
Induction of Mild Diabetes (Optional):
-
For a model of moderate insulin deficiency, administer NIA (e.g., 67 or 100 mg/kg) intravenously 15 minutes prior to a fixed high dose of STZ (125 mg/kg).
-
-
Post-Induction Monitoring:
-
Monitor blood glucose levels frequently (e.g., every 2-4 hours) for the first 48 hours post-STZ administration to manage potential hypoglycemia resulting from acute β-cell lysis.
-
Provide supportive care as needed, including intravenous glucose administration if severe hypoglycemia occurs.
-
-
Confirmation of Diabetes:
-
Consider diabetes successfully induced when stable fasting hyperglycemia (e.g., >200 mg/dL) is observed for at least one week.
-
Perform an oral glucose tolerance test (OGTT) to characterize the diabetic state. After an overnight fast, provide a meal of 25g of minipig fodder mixed with 2g/kg glucose. Collect blood samples at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-meal to measure plasma glucose and insulin levels.
-
Protocol 2: Assessment of Gastric Emptying by Scintigraphy
This protocol outlines a method for measuring gastric emptying of a solid meal using scintigraphy.
Materials:
-
Diabetic and healthy control Göttingen minipigs
-
This compound
-
Vehicle control (e.g., sterile water)
-
Standard solid meal for minipigs
-
Technetium-99m (⁹⁹mTc) sulfur colloid
-
Gamma camera
-
Syringes and oral gavage tube
Procedure:
-
Radiolabeling of the Meal:
-
Prepare a standardized solid meal (e.g., minipig chow mixed with a small amount of water to form a mash).
-
Incorporate ⁹⁹mTc-sulfur colloid into the meal. Ensure the radiolabel is well-mixed and stable within the food matrix.
-
-
Animal Preparation:
-
Fast the minipigs overnight (approximately 18 hours) with free access to water.
-
-
Dosing:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control orally via gavage 30-60 minutes prior to the meal.
-
-
Meal Administration:
-
Offer the radiolabeled meal to the minipigs. Ensure the entire meal is consumed within a short timeframe (e.g., 10-15 minutes).
-
-
Scintigraphic Imaging:
-
Immediately after meal consumption (t=0), acquire an initial image of the stomach using a gamma camera. This serves as the baseline for 100% retention.
-
Acquire subsequent images at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes). Position the animal consistently for each image acquisition.
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Correct the radioactive counts for decay.
-
Calculate the percentage of gastric retention at each time point relative to the initial image.
-
Determine the gastric emptying T50 (the time for 50% of the meal to empty from the stomach).
-
Protocol 3: Assessment of Antroduodenal Motility by Manometry
This protocol provides a general framework for measuring antroduodenal pressure changes.
Materials:
-
Diabetic and healthy control Göttingen minipigs
-
This compound
-
Vehicle control
-
Water-perfused or solid-state manometry catheter with pressure transducers
-
Data acquisition system
-
Fluoroscopy or endoscopy for catheter placement
Procedure:
-
Catheter Placement:
-
Under light sedation, pass the manometry catheter transnasally into the stomach and advance it into the duodenum.
-
Use fluoroscopy or endoscopy to confirm the correct positioning of the pressure sensors across the gastric antrum, pylorus, and proximal duodenum.
-
-
Acclimatization:
-
Allow the animal to recover from sedation and acclimatize to the presence of the catheter.
-
-
Fasting Study:
-
Record antroduodenal pressures for a baseline fasting period (e.g., 2-4 hours) to observe the migrating motor complex (MMC).
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously or orally.
-
-
Post-Dosing Fasting Study:
-
Continue to record antroduodenal pressures to assess the effect of the compound on the MMC.
-
-
Fed Study:
-
Provide a standardized meal and record postprandial motility for 1-2 hours.
-
-
Data Analysis:
-
Analyze the manometry tracings for changes in the frequency, amplitude, and coordination of antral and duodenal contractions.
-
Evaluate the presence and characteristics of the MMC during the fasting state and the conversion to a fed motor pattern post-meal.
-
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Effects of mitemcinal (GM-611), an orally active erythromycin-derived prokinetic agent, on delayed gastric emptying and postprandial glucose in a new minipig model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effects of motilin and mitemcinal (GM-611) on gastrointestinal contractile activity in rhesus monkeys in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitemcinal (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Troubleshooting inconsistent Mitemcinal Fumarate results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in Mitemcinal Fumarate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GM-611) is a non-peptide, erythromycin-derived motilin receptor agonist.[1][2][3] Its primary mechanism of action is to stimulate the motilin receptor, which in turn promotes gastrointestinal motility and accelerates gastric emptying.[1][4] Unlike its parent compound, erythromycin, Mitemcinal lacks antibiotic properties. A key feature of Mitemcinal is its acid-resistant nature, which allows it to remain active in the acidic environment of the stomach.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical and clinical research to investigate its prokinetic effects on the gastrointestinal (GI) tract. Common applications include:
-
In vivo studies in animal models (e.g., dogs, monkeys) to assess its impact on gastric emptying, antroduodenal motility, and colonic motility.
-
In vitro studies using isolated smooth muscle strips from the small intestine (e.g., rabbit duodenum) to characterize its contractile activity and interaction with the motilin receptor.
-
Binding assays to determine its affinity for the motilin receptor.
-
Clinical trials to evaluate its efficacy in patients with gastroparesis.
Q3: Are there any known drug-drug interactions with this compound?
Yes, as a macrolide derivative, Mitemcinal may interact with other drugs. It is a potential inhibitor of the cytochrome P-450 CYP3A4 enzyme. This can lead to increased serum concentrations of co-administered drugs that are metabolized by this enzyme. Additionally, Mitemcinal's pharmacokinetics may be influenced by P-glycoprotein (P-gp) inhibitors or inducers due to its nature as a P-gp substrate. Researchers should carefully consider potential interactions with other compounds used in their experimental setup.
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Contractility Assays
You may observe significant variability in the contractile response of isolated intestinal smooth muscle strips to this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Tissue Viability and Handling: | Ensure consistent and careful dissection of intestinal tissue. Maintain tissue in oxygenated physiological salt solution at the appropriate temperature throughout the experiment. |
| Drug Preparation and Stability: | Prepare fresh stock solutions of this compound for each experiment. Although Mitemcinal is acid-resistant, prolonged storage in solution, especially at room temperature, may lead to degradation. |
| Receptor Desensitization: | Motilin receptors can desensitize upon prolonged or repeated exposure to agonists. Ensure adequate washout periods between drug applications. Consider performing a time-course experiment to determine the optimal incubation time. |
| Experimental Conditions: | Standardize experimental parameters such as buffer composition, pH, temperature, and oxygenation across all experiments. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
This compound may show high potency in in vitro assays but produce less robust or inconsistent effects in animal models of gastric emptying.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability: | Mitemcinal exhibits nonlinear pharmacokinetics, with absorption and intestinal availability being dose-dependent. Consider that the effective concentration at the target site in vivo may differ from the nominal concentration used in vitro. |
| Animal Model and Species Differences: | The expression and function of motilin receptors can vary between species. The choice of animal model is critical. For instance, rhesus monkeys have been shown to be a useful model for studying motilin agonists. |
| Placebo Effect in Conscious Animals: | In studies involving conscious animals, handling and administration procedures can induce stress and affect gastrointestinal motility, potentially leading to a high placebo response. Acclimatize animals to the experimental procedures to minimize stress. |
| Pathophysiological State of the Animal Model: | The efficacy of Mitemcinal can be influenced by the underlying cause of delayed gastric emptying (e.g., diabetic vs. idiopathic gastroparesis). Ensure your animal model accurately reflects the clinical condition you aim to study. |
Issue 3: Inconsistent Gastric Emptying Measurement
You may find that gastric emptying rates measured after this compound administration are highly variable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Method of Gastric Emptying Assessment: | Different methods (e.g., scintigraphy, paracetamol absorption test) have varying levels of sensitivity and reproducibility. Choose a method appropriate for your research question and validate it in your hands. |
| Test Meal Composition: | The composition and caloric content of the test meal can significantly influence gastric emptying rates. Standardize the test meal across all experimental groups. |
| Blood Glucose Levels (in diabetic models): | In diabetic models, blood glucose levels can affect gastric emptying. Monitor and, if possible, control blood glucose levels during the experiment. |
Experimental Protocols
Isolated Rabbit Duodenum Contractility Assay
This protocol is adapted from studies characterizing the in vitro pharmacological properties of Mitemcinal.
-
Tissue Preparation:
-
Euthanize a New Zealand White rabbit and excise the duodenum.
-
Remove the surrounding fat and connective tissue in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10) gassed with 95% O2 and 5% CO2.
-
Prepare longitudinal muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Experimental Setup:
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the strips to isometric force transducers and apply a resting tension of 1.0 g.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Drug Application:
-
Construct cumulative concentration-response curves for this compound.
-
Add the drug in a stepwise manner, allowing the response to plateau before adding the next concentration.
-
-
Data Analysis:
-
Measure the contractile response as the increase in tension from baseline.
-
Express the response as a percentage of the maximum contraction induced by a reference agonist (e.g., carbachol).
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro pharmacological characterization of mitemcinal (GM-611), the first acid-resistant non-peptide motilin receptor agonist, in smooth muscle of rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitemcinal - Wikipedia [en.wikipedia.org]
- 4. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mitemcinal Fumarate Dose-Response Curves In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitemcinal Fumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
This compound is a potent and selective motilin receptor agonist.[1] It is a derivative of erythromycin but lacks antibacterial activity. In vitro, this compound directly stimulates motilin receptors on gastrointestinal smooth muscle cells, leading to concentration-dependent muscle contractions.[2] This action is independent of cholinergic and other neuronal pathways, as evidenced by the lack of inhibition by antagonists such as atropine and tetrodotoxin. At higher concentrations, motilin receptor agonists can directly induce muscle contraction, while at lower concentrations they may facilitate acetylcholine release.
Q2: Which in vitro model is most suitable for studying this compound's effects?
The isolated rabbit duodenum or jejunum longitudinal smooth muscle preparation is a well-established and responsive model for characterizing the contractile effects of this compound and other motilin receptor agonists.[2] The rabbit motilin receptor shares a high degree of protein identity and similar pharmacology with the human receptor, making it a relevant preclinical model.
Q3: What are typical EC50 values for this compound and other motilin agonists?
The half-maximal effective concentration (EC50) is a measure of a drug's potency. The pEC50 is the negative logarithm of the EC50. The following table summarizes reported potency values for various motilin agonists in rabbit intestinal tissue.
| Compound | Preparation | Parameter | Value | Reference |
| Mitemcinal (GM-611) | Rhesus Monkey Duodenum Strips | - | Concentration-dependent contraction | [3] |
| Motilin | Rabbit Proximal Circular Colon | pED50 | 8.03 ± 0.1 | [4] |
| Erythromycin A | Rabbit Proximal Circular Colon | pED50 | 5.84 ± 0.04 | |
| [Nle13]-motilin | Rabbit Gastric Antrum (neuronal) | pEC50 | 8.3 | |
| Motilin | Rabbit Duodenum (adult) | -log ED50 | 8.55 ± 0.35 | |
| Erythromycin | Rabbit Duodenum (adult) | -log ED50 | 5.70 ± 0.25 |
Q4: How should I prepare this compound for in vitro experiments?
For in vitro experiments, this compound should be dissolved in a suitable solvent to create a stock solution, which is then serially diluted in the physiological salt solution used for the experiment. Due to its fumarate salt form, initial solubilization in a small amount of dimethyl sulfoxide (DMSO) or ethanol may be necessary before further dilution in aqueous buffers. It is crucial to determine the final solvent concentration in the tissue bath and ensure it does not exceed a level that could affect tissue contractility (typically <0.1%).
Troubleshooting Guide
This guide addresses common issues encountered during the generation of this compound dose-response curves in isolated tissue preparations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak contractile response to this compound | 1. Tissue Viability: The tissue may be compromised due to improper handling, prolonged storage, or inadequate oxygenation.2. Incorrect Drug Concentration: Errors in stock solution preparation or serial dilutions.3. Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to tachyphylaxis.4. Inactive Compound: Degradation of this compound. | 1. Ensure fresh tissue is used. Maintain proper oxygenation (95% O2, 5% CO2) and temperature (37°C) of the Krebs-Ringer buffer. Confirm tissue responsiveness with a known contractile agent (e.g., acetylcholine or KCl) at the beginning of the experiment.2. Recalculate and reprepare stock and working solutions. Use calibrated pipettes.3. Allow for adequate washout periods between drug additions (typically 20-30 minutes). Start with low concentrations and progressively increase the dose.4. Prepare fresh stock solutions for each experiment. Store the compound as recommended by the manufacturer. |
| High variability between tissue preparations | 1. Inconsistent Tissue Dissection: Differences in the size and orientation (longitudinal vs. circular) of the muscle strips.2. Variable Resting Tension: Inconsistent application of preload to the tissue strips.3. Regional Differences in Receptor Density: Motilin receptor expression can vary along the gastrointestinal tract. | 1. Standardize the dissection procedure to obtain muscle strips of uniform size and orientation.2. Apply a consistent and optimal resting tension to each tissue strip (e.g., 1 gram) and allow for a sufficient equilibration period (at least 60 minutes) before starting the experiment.3. Consistently dissect tissue from the same region of the duodenum for all experiments. |
| Irregular or unstable baseline contractions | 1. Inadequate Equilibration: The tissue has not stabilized in the organ bath.2. Spontaneous Rhythmic Contractions: A natural characteristic of intestinal smooth muscle.3. Temperature or pH Fluctuations: Instability in the organ bath environment. | 1. Ensure a stable baseline is achieved during the equilibration period before adding any drugs.2. While some spontaneous activity is normal, a highly irregular baseline may interfere with measurements. Ensure optimal buffer composition and oxygenation. Data analysis should measure the change in contractile force from the baseline immediately preceding drug addition.3. Monitor and maintain a constant temperature (37°C) and pH (7.4) of the physiological salt solution. |
| Precipitation of this compound in the organ bath | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer.2. Interaction with Buffer Components: Potential for precipitation with salts in the physiological solution. | 1. Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use smaller volumes for addition to the organ bath. Ensure the final solvent concentration is minimal.2. Visually inspect the drug solutions upon dilution and addition to the bath. If precipitation is observed, consider adjusting the solvent or the final concentration. |
Experimental Protocols
Isolated Rabbit Duodenum Contractility Assay
This protocol outlines the key steps for generating a dose-response curve for this compound using isolated rabbit duodenum.
1. Preparation of Krebs-Ringer Bicarbonate Solution:
-
Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
2. Tissue Preparation:
-
A male New Zealand white rabbit is euthanized according to approved animal care protocols.
-
A segment of the duodenum is excised and placed in cold, oxygenated Krebs-Ringer solution.
-
The lumen is gently flushed to remove contents.
-
Longitudinal smooth muscle strips (approximately 1.5 cm long and 0.2 cm wide) are carefully dissected.
3. Experimental Setup:
-
Each muscle strip is mounted in a 10 mL organ bath containing oxygenated Krebs-Ringer solution maintained at 37°C.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1 gram is applied to each tissue, followed by an equilibration period of at least 60 minutes, with washes every 15-20 minutes.
4. Generation of Dose-Response Curve:
-
After equilibration, the tissue's viability is confirmed by a contractile response to a standardized dose of acetylcholine or KCl.
-
This compound is added cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
The contractile response is allowed to reach a plateau at each concentration before the next addition.
-
The change in tension from the baseline is recorded.
5. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine) or the maximal response to this compound itself.
-
A dose-response curve is generated by plotting the percentage of maximal response against the logarithm of the this compound concentration.
-
The EC50 value and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.
Visualizations
Experimental workflow for generating a this compound dose-response curve.
Simplified signaling pathway of this compound-induced smooth muscle contraction.
References
- 1. Mitemcinal (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the excitatory action of motilin on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of motilin and mitemcinal (GM-611) on gastrointestinal contractile activity in rhesus monkeys in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin receptors of the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Mitemcinal Fumarate solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitemcinal Fumarate.
Troubleshooting Guide: Addressing this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound during experimental setup. The following guide provides a systematic approach to address these issues, based on the general characteristics of macrolide derivatives.
Issue 1: this compound does not dissolve in aqueous buffers.
-
Cause: this compound, like many macrolide compounds, is expected to have low aqueous solubility. Macrolides are large, complex molecules with significant hydrophobic regions.
-
Solution Workflow:
Issue 2: Precipitation occurs when adding the this compound stock solution to the cell culture medium.
-
Cause: The final concentration of the organic solvent may be too high, or the components of the cell culture medium may reduce the solubility of the compound.
-
Solution:
-
Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%.
-
Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling.
-
Test Different Media: If precipitation persists, consider testing different basal media formulations.
-
Issue 3: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay buffer.
-
Solution:
-
Visual Inspection: Before each experiment, visually inspect the final solution for any signs of precipitation.
-
Solubility in Assay Buffer: Perform a preliminary solubility test of this compound in the specific assay buffer you are using.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on the general solubility of macrolide antibiotics, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are recommended for preparing stock solutions. This compound is expected to have better solubility in these solvents compared to water.
Q2: How does pH affect the solubility of this compound?
A2: The aqueous solubility of this compound is likely pH-dependent. As a fumarate salt of a weakly basic compound, its solubility is expected to be higher in acidic conditions where the molecule can be protonated.
Q3: What is the expected solubility of this compound in common laboratory solvents?
Qualitative Solubility Profile of this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions. |
| Ethanol | High | A suitable alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Can also be used for stock solutions. |
| Water / Aqueous Buffers | Low | Solubility is expected to be pH-dependent. |
Q4: How should I store this compound stock solutions?
A4: Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
General Protocol for Preparing Working Dilutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming Buffer: Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: Perform serial dilutions of the stock solution into the pre-warmed buffer to achieve the final desired concentration. Ensure that the final concentration of the organic solvent is minimal.
-
Mixing: Gently mix the solution after each dilution step.
-
Use Immediately: Use the freshly prepared working dilutions for your experiments immediately to avoid precipitation.
This compound Signaling Pathway
This compound is an agonist of the motilin receptor, a G-protein coupled receptor (GPCR). Activation of the motilin receptor in gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction.
Overcoming tachyphylaxis with Mitemcinal Fumarate in studies
Welcome to the technical support center for researchers utilizing Mitemcinal Fumarate. This resource provides in-depth information to help you design, execute, and troubleshoot experiments related to overcoming tachyphylaxis, a common challenge with motilin receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for motilin receptor agonists?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. For motilin receptor agonists, which are prokinetic agents used to enhance gastrointestinal motility, tachyphylaxis can lead to a loss of efficacy over time.[1][2] This phenomenon is a significant hurdle in the long-term clinical use of some of these compounds.[3][4]
Q2: How does this compound potentially overcome tachyphylaxis?
A2: The exact mechanism is not fully elucidated in publicly available literature. However, studies suggest that the desensitizing effect of Mitemcinal is significantly less pronounced than that of other motilides, such as ABT-229, in preclinical cell-based assays.[3] The phenomenon of tachyphylaxis with motilin agonists is linked to the internalization and desensitization of the motilin receptor (GPR38). It is hypothesized that Mitemcinal may have a more favorable profile in terms of receptor trafficking, potentially due to differences in how it interacts with the receptor and downstream signaling pathways, such as those involving β-arrestin.
Q3: What is the role of the motilin receptor (GPR38) in tachyphylaxis?
A3: The motilin receptor is a G-protein coupled receptor (GPCR). Upon prolonged exposure to an agonist, the receptor can be phosphorylated, leading to the recruitment of β-arrestin. β-arrestin binding sterically hinders further G-protein activation, leading to desensitization, and promotes the internalization of the receptor from the cell surface into endosomes, further reducing the cell's responsiveness to the agonist. The kinetics of receptor recycling back to the cell surface can vary between different agonists, influencing the duration of the desensitized state.
Q4: Are there other motilin agonists that show a reduced tendency for tachyphylaxis?
A4: Yes, another notable example is Camicinal (GSK962040). It is a non-macrolide, small-molecule motilin receptor agonist that has been reported to have no significant adverse effects or tachyphylaxis in clinical trials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of prokinetic effect in long-term in vivo studies | Development of tachyphylaxis to the motilin agonist. | 1. Confirm Tachyphylaxis: Re-challenge with the agonist after a washout period to see if responsiveness is restored. 2. Dose Optimization: Investigate if a lower effective dose or intermittent dosing schedule can mitigate the development of tachyphylaxis. 3. Comparative Study: Compare the long-term efficacy of your agonist with one known to have a lower tachyphylactic potential, such as Mitemcinal or Camicinal. |
| High variability in in vitro desensitization assays | Assay conditions, cell line variability, or agonist-specific properties. | 1. Standardize Protocol: Ensure consistent cell passage number, seeding density, and agonist incubation times. 2. Cell Line Characterization: Confirm stable expression of the motilin receptor in your cell line. 3. Control Compounds: Include both a high-tachyphylaxis agonist (e.g., ABT-229) and a low-tachyphylaxis agonist as controls. 4. Assay System: Be aware that the desensitization profile of an agonist can vary between different assay systems (e.g., recombinant cell lines vs. native tissue). |
| Unexpected signaling pathway activation | Biased agonism at the motilin receptor. | 1. Profile Downstream Signaling: Investigate the activation of key signaling molecules beyond G-protein coupling, such as β-arrestin recruitment and ERK phosphorylation. 2. Use Pathway Inhibitors: Utilize specific inhibitors to dissect the contribution of different signaling pathways to the observed cellular response. |
Quantitative Data Summary
| Compound | Agonist Potency (pEC50) | Desensitization Potency (pDC50) | Reported Tachyphylactic Potential |
| Motilin | 9.39 | 7.77 | Moderate |
| Erythromycin A | 7.11 | 4.78 | Low |
| ABT-229 | 8.46 | 8.78 | High |
| Mitemcinal (GM-611) | Not Reported | Not Reported | Reported to be much less than ABT-229 in CHO cells |
| Camicinal (GSK962040) | Not Reported | Not Reported | Reported to have no significant tachyphylaxis |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. pDC50 is the negative logarithm of the preincubation concentration of an agonist that reduces the maximal response of a subsequent stimulation to 50%. Data for Motilin, Erythromycin A, and ABT-229 are from studies in CHO-K1 cells expressing the human motilin receptor.
Experimental Protocols
Key Experiment: In Vitro Motilin Receptor Desensitization Assay
This protocol is a representative method for assessing agonist-induced desensitization of the motilin receptor in a recombinant cell line, based on principles described in the literature.
Objective: To quantify the desensitizing effect of a test compound (e.g., this compound) on the motilin receptor.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human motilin receptor (CHO-MTLR).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Test compound, Motilin (positive control), and a high-tachyphylaxis agonist (e.g., ABT-229).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture CHO-MTLR cells to 80-90% confluency in 96-well plates.
-
Loading with Calcium Indicator: Incubate cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Pre-incubation (Desensitization):
-
Prepare a serial dilution of the test compound and control agonists.
-
Add the agonist solutions to the respective wells and incubate for a defined period (e.g., 30-60 minutes) to induce desensitization.
-
-
Washout: Gently wash the cells with assay buffer to remove the pre-incubation agonist.
-
Second Stimulation: Add a high concentration of Motilin (e.g., EC90) to all wells to elicit a calcium response.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader to quantify the intracellular calcium flux.
-
Data Analysis:
-
Determine the maximal response to the second stimulation in the presence of each pre-incubation concentration of the agonist.
-
Plot the maximal response as a percentage of the control (no pre-incubation) against the logarithm of the pre-incubation agonist concentration.
-
Calculate the pDC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Motilin receptor signaling pathways.
Caption: Workflow for desensitization assay.
Caption: Troubleshooting logic for agonist experiments.
References
- 1. Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilides: a long and winding road: lessons from mitemcinal (GM-611) on diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Mitemcinal Fumarate experiments
Welcome to the Technical Support Center for Mitemcinal Fumarate. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving this motilin receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-antibiotic, erythromycin-derived motilin receptor agonist.[1] Its primary mechanism of action is to stimulate the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric nerves in the gastrointestinal (GI) tract.[2][3] Activation of the motilin receptor, which is coupled to a Gq-protein, leads to an increase in intracellular inositol triphosphate and subsequent release of calcium from intracellular stores, resulting in smooth muscle contraction and enhanced GI motility.[3][4]
Q2: In which experimental models is this compound active?
A2: this compound has demonstrated prokinetic activity in various preclinical and clinical models. In vitro, it induces concentration-dependent contractions in isolated rabbit duodenum and jejunum strips. In vivo studies have shown that it accelerates gastric emptying and stimulates antroduodenal and colonic motility in conscious dogs and rhesus monkeys. Clinical trials have also demonstrated its ability to accelerate gastric emptying in patients with diabetic and idiopathic gastroparesis. It is important to note that motilin and its agonists show species-dependent effects, with rodents generally being unresponsive due to the presence of a motilin receptor pseudogene.
Q3: What are the common challenges encountered when working with this compound and other motilin agonists?
A3: A primary challenge is the phenomenon of tachyphylaxis, or receptor desensitization, where repeated administration of the agonist leads to a diminished response. The extent of tachyphylaxis with Mitemcinal has been shown to vary depending on the experimental assay used. Other challenges include species-specific differences in motilin receptor function and the potential for nonlinear pharmacokinetics.
Q4: What is a suitable vehicle for dissolving and administering this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo oral administration in preclinical studies, it can be suspended in a solution such as 0.5% methylcellulose. It is crucial to establish that the vehicle itself does not affect the experimental outcomes by including a vehicle-only control group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no contractile response in isolated tissue bath experiments. | 1. Tissue Viability: The isolated tissue may have degraded due to improper handling, prolonged time between dissection and experiment, or inadequate oxygenation. 2. Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs or Tyrode's solution) may have an incorrect ionic composition, pH, or temperature. 3. Receptor Desensitization (Tachyphylaxis): Prior exposure to Mitemcinal or other motilin agonists may have desensitized the motilin receptors. 4. Drug Instability: this compound solution may have degraded. | 1. Ensure rapid and gentle handling of the tissue. Maintain continuous aeration with 95% O2 / 5% CO2 and use fresh tissue for each experiment. 2. Double-check the composition and pH of the buffer. Maintain the temperature of the organ bath at 37°C. 3. Allow for a sufficient equilibration period for the tissue in the organ bath before adding the drug. If tachyphylaxis is suspected, increase the washout periods between drug applications. 4. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make further dilutions in the physiological buffer immediately before use. |
| High variability in in vivo gastric emptying studies. | 1. Animal Stress: Stress can significantly impact gastrointestinal motility. 2. Inconsistent Test Meal Administration: Variations in the volume or rate of gavage can affect gastric emptying. 3. Dietary Status: The fasting state of the animals can influence baseline gastric motility. 4. Timing of Drug Administration and Measurement: Inconsistent timing can lead to variable results. | 1. Acclimatize animals to the experimental procedures and handling to minimize stress. 2. Use a consistent technique for oral gavage, ensuring the same volume and a gentle, steady rate of administration. 3. Adhere to a strict fasting protocol for all animals before the experiment. 4. Standardize the time between drug administration, test meal gavage, and the measurement of gastric emptying. |
| Difficulty reproducing published IC50/EC50 values. | 1. Different Experimental Conditions: Assay conditions such as cell type, receptor expression levels, incubation time, and temperature can all influence the outcome. 2. Ligand Depletion: At high receptor concentrations or with potent ligands, the free ligand concentration may be significantly depleted, affecting the accuracy of the measurement. 3. Data Analysis Method: The mathematical model used to fit the dose-response curve can impact the calculated values. | 1. Carefully replicate the experimental conditions described in the original publication. 2. Ensure that the receptor concentration is sufficiently low to avoid ligand depletion. 3. Use a standardized and appropriate nonlinear regression model to analyze the data. |
Experimental Protocols
Protocol 1: In Vitro Isolated Rabbit Duodenum Contraction Assay
This protocol describes a method to assess the contractile effect of this compound on isolated rabbit duodenum tissue.
Materials:
-
Male New Zealand White rabbit
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Isolated organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
A male New Zealand White rabbit is euthanized by cervical dislocation. The abdomen is opened, and a segment of the duodenum is excised and placed in cold, aerated Tyrode's solution.
-
The duodenal segment is cleaned of mesenteric attachments, and a 2-3 cm piece is mounted vertically in an isolated organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. A resting tension of 1 gram is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
A stock solution of this compound is prepared in DMSO. Serial dilutions are made in Tyrode's solution immediately before use.
-
After the equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
The contractile responses are recorded and measured as the increase in tension from the baseline.
-
Data is analyzed by plotting the contractile response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: In Vivo Gastric Emptying Assay in Rats (Phenol Red Method)
This protocol provides a method to quantify the effect of this compound on gastric emptying in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
0.5% Methylcellulose solution
-
Test meal: 1.5% Methylcellulose containing 0.05% Phenol Red
-
0.1 N NaOH
-
Spectrophotometer
Methodology:
-
Rats are fasted for 18-24 hours with free access to water.
-
This compound is suspended in 0.5% methylcellulose. The drug suspension (or vehicle control) is administered orally by gavage at a volume of 5 ml/kg.
-
Thirty minutes after drug administration, each rat receives 1.5 ml of the phenol red test meal via oral gavage.
-
Twenty minutes after the test meal administration, the rats are euthanized by CO2 asphyxiation.
-
The stomach is exposed via a midline laparotomy, clamped at the pyloric and cardiac ends, and carefully removed.
-
The stomach is placed in a tube containing a known volume of 0.1 N NaOH and homogenized. The homogenate is allowed to stand for 1 hour at room temperature.
-
A portion of the homogenate is centrifuged, and the absorbance of the supernatant is measured at 560 nm.
-
To determine the initial amount of phenol red in the stomach, a separate group of rats is sacrificed immediately after receiving the test meal, and their stomachs are processed as described above.
-
Gastric emptying is calculated as a percentage using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test group / Absorbance of 0-minute control group)) * 100
Data Presentation
Table 1: Effect of this compound on Gastric Emptying in Patients with Gastroparesis
| Treatment Group | N | Improvement in Meal Retention at 240 min (%) |
| Placebo | 22 | 10 |
| Mitemcinal 10 mg bid | 21 | 75 |
| Mitemcinal 20 mg bid | 21 | Data not specified, but showed prokinetic activity |
| Mitemcinal 30 mg bid | 21 | Greatest improvement observed |
| Mitemcinal 20 mg tid | 21 | Data not specified, but showed prokinetic activity |
| Source: McCallum et al., 2007. |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.
Experimental Workflow for In Vitro Isolated Tissue Assay
Caption: Workflow for the in vitro isolated rabbit duodenum contraction assay.
References
- 1. Influence of pH on the cytotoxic activity of organic acids against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitemcinal Fumarate Gastric Emptying Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mitemcinal Fumarate in gastric emptying studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gastric emptying?
This compound is an orally active, non-antibiotic macrolide that acts as a motilin receptor agonist.[1][2] Motilin is a hormone that stimulates contractions of the stomach and intestines. By binding to and activating motilin receptors in the gastrointestinal tract, Mitemcinal mimics the action of motilin, thereby increasing antroduodenal motility and accelerating gastric emptying.[3][4] This prokinetic effect makes it a candidate for treating conditions characterized by delayed gastric emptying, such as gastroparesis.[1]
Q2: We are observing high variability in gastric emptying rates between subjects in our study. What are the potential causes?
High variability is a common challenge in gastric emptying studies. Several factors can contribute to this:
-
Meal Composition: The composition of the test meal significantly impacts emptying rates. Fats, fiber, and high caloric content can all delay gastric emptying. It is crucial to use a standardized meal protocol for all subjects. The consensus-recommended meal for scintigraphy is a low-fat, egg-white meal.
-
Patient-Specific Factors: Underlying conditions like diabetes and hypothyroidism can affect gastric motility. Furthermore, in diabetic patients, acute hyperglycemia is known to delay gastric emptying.
-
Concurrent Medications: A number of medications can either accelerate or delay gastric emptying. Opiate analgesics and anticholinergic agents can slow it down, while other prokinetic agents will speed it up. It is recommended that patients discontinue such medications for at least 48-72 hours before the study, after consultation with their physician.
-
Psychological State: Stress and anxiety can also influence gastric motility.
Q3: Our study is showing a significant placebo effect. Is this a known issue with this compound studies?
Yes, a prominent placebo effect has been observed in clinical trials of this compound. In some studies, while Mitemcinal did accelerate gastric emptying, the improvement in patient-reported symptoms was not statistically superior to placebo. This highlights the complex nature of gastroparesis, where symptom severity does not always correlate directly with the rate of gastric emptying.
Q4: We are not seeing a clear correlation between the acceleration of gastric emptying and the improvement of symptoms in our subjects. Why might this be?
The disconnect between improved gastric emptying and symptom relief is a recognized challenge in the study of gastroparesis. Gastroparesis is considered a sensory-motor disorder, and factors other than the speed of gastric emptying, such as visceral hypersensitivity and impaired gastric accommodation, may play a significant role in a patient's symptoms.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Gastric Emptying Times | Non-standardized test meals. | Strictly adhere to a standardized, low-fat solid meal protocol for all subjects. The recommended meal consists of 99mTc-sulfur colloid scrambled with egg whites, served with toast, jam, and water. |
| Concurrent medications affecting motility. | Ensure all subjects have undergone a thorough medication review and have discontinued any drugs that could interfere with gastric emptying for an appropriate washout period (typically 48-72 hours). | |
| Variations in patient posture during imaging. | Maintain a consistent patient posture (e.g., upright or supine) throughout the image acquisition process for all studies. | |
| Unexpectedly Rapid Gastric Emptying | Subject may have consumed a prokinetic agent. | Re-verify subject's medication history and compliance with washout periods. |
| Test meal was primarily liquid. | For assessing solid-phase gastric emptying, ensure the radiolabel is firmly bound to the solid component of the meal. Liquid emptying is typically much faster. | |
| Failure to Observe a Prokinetic Effect with Mitemcinal | Tachyphylaxis (reduced drug effect over time). | While not consistently reported with Mitemcinal, tachyphylaxis is a known issue with other macrolide motilin agonists. Consider this possibility in longer-term studies. |
| Patient subgroup with lower responsiveness. | Some studies suggest that patients with a lower Body Mass Index (BMI) and better glycemic control (lower HbA1c) may show a better response to Mitemcinal. Analyze your data for such subgroup effects. | |
| High blood glucose levels in diabetic subjects. | Monitor blood glucose levels, as hyperglycemia can counteract the prokinetic effects of Mitemcinal by delaying gastric emptying. |
Experimental Protocols
Standardized Scintigraphic Gastric Emptying Study Protocol
This protocol is based on consensus recommendations for gastric emptying scintigraphy.
-
Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Discontinue medications that may affect gastric emptying for 48-72 hours prior to the study, as medically appropriate.
-
For diabetic patients, blood glucose should be monitored, as hyperglycemia can delay gastric emptying.
-
-
Test Meal:
-
The standardized low-fat, solid meal consists of:
-
120g of liquid egg whites (or two large eggs) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.
-
Two slices of white bread.
-
30g of jam.
-
120 mL of water.
-
-
The patient should consume the meal within 10 minutes.
-
-
Image Acquisition:
-
Acquire images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Anterior and posterior images should be obtained at each time point to allow for geometric mean correction of attenuation.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay.
-
The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
-
Quantitative Data Summary
The following table summarizes the dosing regimens and outcomes from a key clinical trial of this compound in patients with gastroparesis.
| Treatment Group | Dosage | Number of Patients | Improvement in Meal Retention at 240 min |
| Placebo | - | 22 | 10% |
| Mitemcinal | 10 mg twice daily | 21 | Significant improvement noted |
| Mitemcinal | 20 mg twice daily | 21 | Significant improvement noted |
| Mitemcinal | 30 mg twice daily | 21 | 75% |
| Mitemcinal | 20 mg three times daily | 21 | Significant improvement noted |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Gastric Emptying Scintigraphy Workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Efficacy of mitemcinal, a motilin ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Placebo Effect in Mitemcinal Fumarate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitemcinal Fumarate. The content is designed to address specific issues related to the placebo effect encountered during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a motilin receptor agonist.[1] It is derived from erythromycin but lacks its antibiotic properties.[2] By activating motilin receptors in the gastrointestinal tract, Mitemcinal stimulates and accelerates gastric emptying and colonic motility.[1][3] This prokinetic effect makes it a candidate for treating disorders characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.
Q2: How significant is the placebo effect in clinical trials for gastrointestinal disorders like functional dyspepsia and gastroparesis?
The placebo effect in clinical trials for functional gastrointestinal disorders is notably high and variable. In functional dyspepsia, the placebo response rate can range from 6% to 72%.[4] For gastroparesis, while specific percentage ranges are less consistently reported, clinical trials of prokinetic agents have demonstrated a prominent placebo effect that can obscure the therapeutic benefit of the investigational drug. In a Mitemcinal trial for gastroparesis, gastroparetic symptoms improved with both Mitemcinal and placebo, with the drug not statistically exceeding the prominent placebo effect.
Q3: What are the key factors that can contribute to a high placebo response in this compound trials?
Several factors can contribute to a heightened placebo response in clinical trials for gastrointestinal disorders:
-
Patient Expectations: A patient's belief and expectation in the efficacy of a new treatment can lead to symptom improvement.
-
Patient-Clinician Interaction: The quality and frequency of interaction between trial participants and clinical staff can influence patient-reported outcomes. More frequent study visits have been associated with higher placebo response rates.
-
Natural Fluctuation of Symptoms: The symptoms of functional gastrointestinal disorders often fluctuate, and spontaneous improvements may be misattributed to the placebo.
-
Regression to the Mean: Patients are often enrolled in trials when their symptoms are most severe. Over time, symptoms may naturally regress towards the patient's average, which can be mistaken for a placebo effect.
-
Study Design Elements: The duration of the study and the number of follow-up visits can influence the placebo response.
Troubleshooting Guides
Issue: High placebo response is masking the true efficacy of this compound in our clinical trial.
Root Causes and Mitigation Strategies:
-
Inadequate Patient Screening and Selection: Enrolling patients with less severe or fluctuating symptoms can increase the placebo response rate.
-
Troubleshooting:
-
Implement a Placebo Run-in Period: Before randomization, administer a placebo to all eligible participants. Exclude patients who show a significant improvement in symptoms during this period.
-
Stricter Enrollment Criteria: Define clear and stringent criteria for symptom severity and stability at baseline. A lower baseline symptom burden has been associated with a higher placebo response.
-
Focus on Specific Patient Subgroups: Identify patient subgroups that may be more likely to respond to the drug and less to placebo. For example, one Mitemcinal trial found a better response in a subgroup of patients with a baseline body mass index <35 kg/m2 and hemoglobin A1c <10%.
-
-
-
Patient and Staff Expectations: The anticipation of benefit from a new treatment can strongly influence outcomes.
-
Troubleshooting:
-
Neutral Language and Communication Training: Train clinical staff to use neutral and standardized language when interacting with patients to avoid creating high expectations.
-
Patient Education: Educate patients that the purpose of the trial is to determine if the drug is effective and that improvement is not guaranteed.
-
Blinding: Ensure robust double-blinding procedures where neither the participants nor the investigators know the treatment allocation.
-
-
-
Sub-optimal Trial Design: Certain design elements can inadvertently inflate the placebo response.
-
Troubleshooting:
-
Optimize the Number of Study Visits: While necessary for data collection, an excessive number of visits can increase patient-staff interaction and contribute to the placebo effect.
-
Consider Adaptive Trial Designs: These designs allow for modifications to the trial protocol based on interim data, which can help in identifying and mitigating a high placebo response early on.
-
Use of Objective Endpoints: Whenever possible, use objective physiological measurements (e.g., gastric emptying scintigraphy) in addition to subjective patient-reported outcomes to assess efficacy.
-
-
Data Presentation
Table 1: Effect of this compound on Gastric Emptying in Patients with Gastroparesis
| Treatment Group | Number of Patients | Improvement in Meal Retention at 240 min (%) |
| Placebo | 22 | 10 |
| Mitemcinal 10 mg bid | 21 | Data not specified, but noted as significant |
| Mitemcinal 20 mg bid | 21 | Data not specified, but noted as significant |
| Mitemcinal 30 mg bid | 21 | 75 |
| Mitemcinal 20 mg tid | 21 | Data not specified, but noted as significant |
Source: Adapted from McCallum RW, et al. Aliment Pharmacol Ther. 2007.
Table 2: Symptom Response Rates in Diabetic Patients with Gastroparesis Treated with this compound
| Treatment Group | Number of Patients | Overall Responder (OR) Rate (%) | Increase in OR Rate vs. Placebo (%) |
| Placebo | Not specified | Not specified | - |
| Mitemcinal 5 mg bid | Not specified | Not specified | Not significant |
| Mitemcinal 10 mg bid | Not specified | Not specified | 10.6 (P < 0.05) |
Source: Adapted from McCallum RW, et al. Aliment Pharmacol Ther. 2007. Note: The exact OR rates for each group were not provided in the source material, only the statistically significant increase for the 10 mg dose.
Experimental Protocols
1. Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Mitemcinal in Gastroparesis
-
Objective: To investigate the effect of Mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Study Design: A randomized, double-blind, multi-center, placebo-controlled study.
-
Patient Population: 106 patients with a diagnosis of idiopathic or diabetic gastroparesis.
-
Randomization: Patients were randomized into five groups: placebo, Mitemcinal 10 mg twice daily (bid), 20 mg bid, 30 mg bid, or 20 mg three times daily (tid).
-
Treatment Duration: 28 days.
-
Primary Endpoint: Change in gastric emptying measured by a standardized scintigraphic gastric emptying test performed at screening and after the 4-week treatment period.
-
Symptom Assessment: Gastroparetic symptoms were also assessed, although the specific instruments were not detailed in the summary.
Source: Based on the methodology described in McCallum RW, et al. Aliment Pharmacol Ther. 2007.
2. Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Mitemcinal for Gastroparesis Symptoms
-
Objective: To investigate if Mitemcinal was superior to placebo in the relief of symptoms attributed to gastroparesis.
-
Study Design: A randomized, double-blind, multi-center, placebo-controlled trial.
-
Patient Population: 392 insulin-requiring diabetic patients with symptoms attributable to gastroparesis.
-
Randomization: Patients were randomized to receive placebo, Mitemcinal 5 mg twice daily (bid), or 10 mg bid.
-
Treatment Duration: 3 months.
-
Primary Endpoint: Patient-reported adequate relief of gastroparesis symptoms assessed on a weekly basis.
-
Responder Definitions:
-
Complete Responder (CR): Three consecutive positive monthly responses, with a positive monthly response defined as at least 50% of weekly responses in that month being positive.
-
Overall Responder (OR): At least 75% positive weekly responses for the entire treatment period.
-
Source: Based on the methodology described in McCallum RW, et al. Aliment Pharmacol Ther. 2007.
Mandatory Visualization
This compound signaling pathway.
General experimental workflow for a Mitemcinal clinical trial.
Logical relationships of placebo mitigation strategies.
References
- 1. Efficacy of mitemcinal, a motilin ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cognivia.com [cognivia.com]
Mitemcinal Fumarate experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Mitemcinal Fumarate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GM-611) is an orally active, acid-resistant, non-peptide motilin receptor agonist.[1] It is a derivative of the macrolide antibiotic erythromycin but lacks its antibacterial properties.[2] Its primary mechanism of action is to selectively and fully bind to and activate the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric nerves in the gastrointestinal (GI) tract.[1][3][4] This activation stimulates and promotes peristalsis, accelerating gastric emptying and colonic motility.
Q2: In what types of experimental models has this compound been shown to be effective?
Mitemcinal has demonstrated prokinetic activity in a variety of in vitro and in vivo models, including:
-
In vitro: Contraction of isolated rabbit duodenal longitudinal strips.
-
In vivo:
-
Acceleration of gastric emptying and stimulation of antroduodenal motility in conscious dogs with both normal and experimentally delayed gastric emptying.
-
Induction of migrating motor complex-like contractions and acceleration of gastric emptying in conscious rhesus monkeys.
-
Stimulation of colonic motility and bowel movement in conscious dogs.
-
Acceleration of gastric emptying in diabetic minipigs.
-
Improvement of gastric emptying in patients with diabetic and idiopathic gastroparesis in clinical trials.
-
Q3: What are the known off-target effects or potential for toxicity with this compound?
While Mitemcinal is designed for selectivity to the motilin receptor, as a macrolide derivative, there is a potential for off-target effects. Preclinical studies have investigated its effect on the human ether-a-go-go-related gene (HERG) channel, which is associated with QT prolongation. Mitemcinal and its metabolites were found to inhibit the HERG tail current in a concentration-dependent manner, but with a wide safety margin, suggesting a low risk of proarrhythmic effects at therapeutic doses. In clinical trials with diabetic patients, a dose-dependent elevation in blood glucose one hour after a meal was observed.
Troubleshooting Experimental Artifacts
Q4: My dose-response curve for Mitemcinal-induced smooth muscle contraction is not reproducible or shows tachyphylaxis. What could be the cause and how can I avoid this?
Potential Cause: Tachyphylaxis, or rapid desensitization of the motilin receptor, is a known phenomenon for motilin agonists, including erythromycin and other motilides. Prolonged or repeated exposure to the agonist can lead to receptor phosphorylation, internalization, and downregulation, resulting in a diminished response. The failure of another motilide, ABT-229, in clinical trials was partly attributed to tachyphylaxis.
Troubleshooting and Avoidance:
-
Experimental Design:
-
In isolated tissue experiments, ensure adequate washout periods between applications of Mitemcinal to allow for receptor resensitization.
-
For cumulative concentration-response curves, minimize the incubation time at each concentration.
-
Consider using a single-dose protocol per tissue preparation if tachyphylaxis is severe.
-
-
Control Experiments:
-
Run parallel experiments with a known stable motilin agonist, if available, to compare the degree of tachyphylaxis.
-
Include a time-matched vehicle control to ensure the tissue remains viable and responsive throughout the experiment.
-
-
Investigate Receptor Trafficking:
-
If working with cell culture models expressing the motilin receptor, you can visualize receptor internalization using fluorescently-tagged receptors (e.g., GFP-tagged) to directly assess desensitization.
-
Q5: I am observing high background or non-specific binding in my this compound receptor binding assay. How can I troubleshoot this?
Potential Cause: High non-specific binding can be caused by several factors, including issues with the radioligand, membrane preparation, or assay buffer composition. Mitemcinal, being a macrolide derivative, may exhibit some lipophilicity that could contribute to non-specific binding to filters or plasticware.
Troubleshooting and Avoidance:
-
Optimize Blocking Agents:
-
Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding to the assay tubes and filters.
-
-
Filter Selection and Pre-treatment:
-
Test different types of filter mats (e.g., GF/B, GF/C) to find one with the lowest non-specific binding for your ligand.
-
Pre-soaking the filter mats in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding of positively charged ligands.
-
-
Washing Steps:
-
Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Determine Optimal Protein Concentration:
-
Titrate the amount of membrane protein used in the assay. Using too much protein can increase non-specific binding.
-
-
Define Non-Specific Binding Accurately:
-
Use a high concentration of a structurally unrelated motilin receptor ligand to define non-specific binding, in addition to a high concentration of unlabeled Mitemcinal.
-
Q6: The contractile response to Mitemcinal in my isolated gut tissue preparation is weak or absent. What are potential reasons and solutions?
Potential Cause: The lack of response could be due to tissue viability issues, species differences in motilin receptor expression or pharmacology, or problems with the this compound solution.
Troubleshooting and Avoidance:
-
Confirm Tissue Viability:
-
At the end of each experiment, apply a standard contracting agent, such as potassium chloride (KCl) or carbachol, to confirm that the tissue is still viable and capable of contracting.
-
-
Species Selection:
-
Motilin receptor pharmacology can vary between species. Rabbit and human tissues are known to be responsive to motilin agonists, while tissues from rats and dogs may show little to no direct contractile response to motilin itself. Ensure you are using an appropriate animal model. Rhesus monkeys have also been shown to be a useful model.
-
-
Compound Stability and Solubility:
-
This compound is designed to be acid-resistant. However, ensure that your stock solutions are prepared and stored correctly according to the manufacturer's instructions.
-
Verify the final concentration of the solvent (e.g., DMSO) in your tissue bath is low enough (typically <0.1%) to not affect tissue contractility.
-
-
Check for Neural vs. Myogenic Effects:
-
The contractile response to motilin agonists can be mediated directly through smooth muscle receptors or indirectly through neuronal activation. Pre-treatment with nerve blockers like tetrodotoxin can help differentiate between these mechanisms. However, studies have shown that the contractile response to mitemcinal in rabbit duodenum is not affected by tetrodotoxin, suggesting a direct effect on smooth muscle.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Metabolites
| Compound | Assay | Target | IC50 (µM) |
| Mitemcinal (GM-611) | Electrophysiology | HERG Channel | 20.2 |
| Metabolite GM-577 | Electrophysiology | HERG Channel | 41.7 |
| Metabolite GM-625 | Electrophysiology | HERG Channel | 55.0 |
| Data from preclinical electrophysiology assays. |
Table 2: Effect of this compound on Gastric Emptying in Gastroparesis Patients
| Treatment Group | Improvement in Meal Retention at 240 min (%) |
| Placebo | 10 |
| Mitemcinal 10 mg bid | Not specified, but significant |
| Mitemcinal 20 mg bid | Not specified, but significant |
| Mitemcinal 30 mg bid | 75 |
| Mitemcinal 20 mg tid | Not specified, but significant |
| Data from a randomized, multicenter, placebo-controlled study. |
Experimental Protocols
Key Experiment 1: In Vitro Smooth Muscle Contraction Assay
-
Objective: To assess the contractile effect of this compound on isolated gastrointestinal smooth muscle.
-
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rabbit and dissect a segment of the duodenum.
-
Prepare longitudinal muscle strips (approximately 10 mm long and 2 mm wide).
-
Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Tension Recording:
-
Connect one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
-
Experimental Procedure:
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve by adding this compound in a stepwise manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
To investigate the mechanism of action, pre-incubate tissues with antagonists (e.g., a motilin receptor antagonist like GM-109, atropine, tetrodotoxin) for a defined period before adding Mitemcinal.
-
-
Data Analysis:
-
Measure the change in tension from baseline at each concentration.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and maximum effect (Emax).
-
-
Key Experiment 2: Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the motilin receptor.
-
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the motilin receptor (e.g., rabbit duodenum) or cells stably expressing the recombinant human motilin receptor in a suitable buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled motilin ligand (e.g., ¹²⁵I-porcine motilin).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Define non-specific binding in a parallel set of wells containing an excess of an unlabeled motilin receptor agonist.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value.
-
-
Visualizations
Caption: Motilin Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: Workflow for an In Vitro Smooth Muscle Contraction Assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Desensitization of the human motilin receptor by motilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Mitemcinal Fumarate
This technical support center provides guidance on the best practices for the long-term storage of Mitemcinal Fumarate. The information is intended for researchers, scientists, and drug development professionals. Please note that detailed, publicly available stability data for this compound is limited. The recommendations provided below are based on the compound's chemical structure as an erythromycin derivative and a fumarate salt, along with general best practices for pharmaceutical compound storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound in a controlled environment. Based on general guidelines for complex macrolide compounds, storage at refrigerated temperatures (2°C to 8°C) is advisable to minimize degradation. For extended periods, storage at -20°C is a preferred option to further reduce the rate of potential chemical reactions. Room temperature storage is generally not recommended for long-term stability.
Q2: How should this compound be protected from environmental factors?
This compound should be stored in a tightly sealed container to protect it from moisture and air. As a fumarate salt, there is a potential for hygroscopicity; therefore, minimizing exposure to humidity is critical. The use of desiccants within the secondary storage container is a good practice. Additionally, while specific photosensitivity data is not available, it is prudent to protect the compound from light by using amber-colored vials or storing it in a dark place.
Q3: What are the potential degradation pathways for this compound?
Given its structure as an erythromycin derivative, this compound is susceptible to degradation through several pathways. The most common pathways include:
-
Hydrolysis: The ester and glycosidic linkages in the macrolide ring are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The molecule contains several functional groups that could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of complex organic molecules.
A generalized potential degradation pathway is illustrated below.
Q4: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture uptake. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing, such as High-Performance Liquid Chromatography (HPLC), is recommended to assess the purity and potency of the stored compound.
Q5: What is a suitable solvent for preparing solutions of this compound?
The choice of solvent will depend on the specific experimental requirements. For analytical purposes, a mixture of an organic solvent like acetonitrile or methanol and a buffered aqueous solution is often used. It is crucial to consider the pH of the final solution to minimize hydrolysis. Preparation of solutions should ideally be done immediately before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Re-evaluate storage conditions (temperature, humidity, light exposure). 2. Perform analytical purity testing (e.g., HPLC) on the stock material. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Difficulty in dissolving the compound | Moisture absorption leading to clumping. | 1. Ensure the compound is stored in a desiccated environment. 2. Gently break up any aggregates before weighing and dissolving. 3. Use of sonication may aid in dissolution. |
| Precipitation in prepared solutions | Poor solubility in the chosen solvent or degradation. | 1. Verify the solubility of this compound in the selected solvent system. 2. Adjust the pH of the solution if it is contributing to instability. 3. Prepare fresh solutions before each experiment. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (preferred) or 2-8°C | Minimizes rates of chemical degradation. |
| Humidity | < 40% Relative Humidity | Prevents moisture absorption and hydrolysis. |
| Light Exposure | Store in the dark (amber vials) | Protects against potential photodegradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and exposure to air/moisture. |
Experimental Protocols
Protocol: General Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
1. Objective: To determine the purity and quantify the amount of this compound over time when stored under defined conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer salts (e.g., phosphate or acetate)
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Environmental chamber or incubator
3. Method:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Aliquot the stock solution into multiple vials for storage under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH).
-
-
Initial Analysis (Time = 0):
-
Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity and peak area of this compound.
-
The HPLC method should be optimized to achieve good separation of the parent peak from any potential degradants. A typical starting condition could be a gradient elution on a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Stability Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time = 0) measurement.
-
Plot the percentage remaining versus time for each storage condition to assess the stability profile.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Validation & Comparative
Mitemcinal Fumarate vs. Cisapride: A Comparative Efficacy and Safety Analysis for Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of two prokinetic agents: mitemcinal fumarate and cisapride. The information is compiled from publicly available clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the therapeutic potential and risks associated with these compounds.
Introduction
Gastrointestinal motility disorders, such as gastroparesis, present significant challenges in clinical practice. Prokinetic agents aim to enhance gastrointestinal transit and alleviate associated symptoms. This compound, a motilin agonist, and cisapride, a serotonin 5-HT₄ receptor agonist, represent two distinct pharmacological approaches to stimulating gut motility. While both have demonstrated prokinetic effects, their efficacy and, critically, their safety profiles differ significantly. This guide provides a detailed, data-driven comparison of these two agents.
Mechanism of Action
This compound: Mitemcinal is a motilide, a macrolide-derived motilin receptor agonist.[1] It mimics the action of motilin, a hormone that stimulates migrating motor complexes in the gastrointestinal tract, thereby promoting gastric emptying and intestinal transit.[1][2] Notably, mitemcinal is derived from erythromycin but lacks its antibiotic properties, a key consideration for long-term therapy.[1]
Cisapride: Cisapride acts as a selective serotonin 5-HT₄ receptor agonist in the gastrointestinal tract.[3] This activation enhances the release of acetylcholine from the myenteric plexus, which in turn stimulates smooth muscle contraction and increases gastrointestinal motility.
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway
Figure 2: Cisapride Signaling Pathway
Efficacy Comparison
Quantitative Data Summary
| Parameter | This compound | Cisapride |
| Primary Indication Studied | Diabetic and Idiopathic Gastroparesis | Gastroparesis, GERD, Non-ulcer Dyspepsia |
| Effect on Gastric Emptying | Statistically significant acceleration of gastric emptying compared to placebo. | Statistically significant acceleration of gastric emptying of solids and liquids compared to placebo. |
| Symptom Improvement | Symptom improvement was observed, but did not always reach statistical significance over a prominent placebo effect. | In some studies, cisapride did not significantly improve symptoms of gastroparesis relative to placebo, despite accelerating gastric emptying. Other studies have shown symptom alleviation. |
| Patient Subgroup Response | Diabetic patients with gastroparesis showed a better response in gastric emptying compared to the idiopathic subgroup. | Efficacy has been demonstrated in both diabetic and idiopathic gastroparesis. |
Experimental Protocols
This compound Gastroparesis Trial
A randomized, double-blind, placebo-controlled, multicenter study evaluated the effect of mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Patient Population: 106 patients with a diagnosis of diabetic or idiopathic gastroparesis.
-
Dosing Regimens: Patients were randomized to receive placebo or mitemcinal at doses of 10 mg, 20 mg, or 30 mg twice daily (bid), or 20 mg three times daily (tid) for 28 days.
-
Primary Outcome Measure: Change in gastric emptying assessed by a standardized scintigraphic gastric emptying test performed at baseline and after 4 weeks of treatment.
-
Symptom Assessment: Gastroparetic symptoms were also evaluated.
Cisapride Gastroparesis Trial
A randomized, double-blind, placebo-controlled trial investigated the effects of cisapride in patients with severe idiopathic and diabetic gastroparesis.
-
Patient Population: 38 patients with severe gastroparesis (idiopathic and diabetic) who were non-responders to a two-week single-blind placebo run-in period.
-
Dosing Regimen: Patients were randomized to receive cisapride 20 mg three times a day before meals or placebo for six weeks.
-
Primary Outcome Measure: Change in solid gastric emptying measured by a radionuclide scan at baseline and at the end of treatment.
-
Symptom Assessment: Seven individual symptoms of gastroparesis were scored in a daily diary.
Experimental Workflow Diagram
Figure 3: Gastroparesis Clinical Trial Workflow
Safety and Tolerability
The safety profiles of this compound and cisapride are a critical point of differentiation.
This compound
In the clinical trials reviewed, mitemcinal was generally well-tolerated, with adverse event frequencies that did not differ from placebo. A key theoretical advantage of mitemcinal is its lack of antibiotic activity, which mitigates the risk of bacterial resistance with long-term use, a concern with its parent compound, erythromycin. However, comprehensive cardiovascular safety data, particularly regarding effects on the QT interval, are not extensively available in the public domain from the reviewed search results.
Cisapride
The use of cisapride has been severely restricted or withdrawn in many countries due to serious cardiovascular adverse events.
-
Cardiac Arrhythmias: Postmarketing reports have linked cisapride to QT prolongation, torsades de pointes, ventricular tachycardia, ventricular fibrillation, cardiac arrest, and sudden death.
-
Mechanism of Cardiotoxicity: Cisapride has been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel prolongs the action potential duration, leading to a lengthened QT interval on the electrocardiogram and an increased risk of life-threatening arrhythmias.
-
Risk Factors: The risk of cisapride-induced cardiac events is increased in the presence of other risk factors, including the co-administration of drugs that inhibit its metabolism (primarily via CYP3A4), pre-existing cardiac conditions, and electrolyte imbalances.
Conclusion
This compound and cisapride are both prokinetic agents that have demonstrated efficacy in accelerating gastric emptying. However, their clinical utility is framed by their distinct mechanisms of action and, most importantly, their safety profiles.
This compound, as a motilin agonist, offers a targeted approach to enhancing gastrointestinal motility. While its symptomatic benefit over placebo has been modest in some studies, its safety profile in the available clinical trials appears favorable, with adverse events comparable to placebo. The absence of antibiotic activity is a significant advantage for a prokinetic agent.
Cisapride, a 5-HT₄ agonist, has a broader history of use and has shown efficacy in various motility disorders. However, its association with severe and potentially fatal cardiac arrhythmias due to QT prolongation has led to its withdrawal or restricted use in many markets.
For researchers and drug development professionals, the comparison of mitemcinal and cisapride underscores the critical importance of a thorough cardiovascular safety assessment for any new prokinetic agent. While mitemcinal's prokinetic effects are promising, a more comprehensive evaluation of its cardiac safety, particularly its effect on the hERG channel and the QT interval, would be necessary for a complete risk-benefit assessment. The history of cisapride serves as a crucial case study on the potential for severe cardiotoxicity with drugs that modulate gastrointestinal motility.
References
A Comparative Guide to Mitemcinal Fumarate and ABT-229 as Motilin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitemcinal Fumarate and ABT-229, two synthetic macrolide motilin receptor agonists previously investigated for the treatment of gastrointestinal hypomotility disorders such as gastroparesis. While both compounds mimic the prokinetic effects of the endogenous hormone motilin, their clinical development trajectories diverged significantly, largely due to differences in efficacy and receptor interaction. This document synthesizes available experimental data to highlight these differences.
Mechanism of Action: Motilin Receptor Signaling
Both Mitemcinal and ABT-229 are agonists of the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the upper gastrointestinal tract.[1] Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction and enhanced gastric motility. The primary pathway involves the coupling to Gαq/11, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which, along with DAG-activated Protein Kinase C (PKC), promotes the phosphorylation of myosin light chains, culminating in muscle contraction.
Comparative Efficacy in Gastroparesis
Clinical trials for both agents focused on their ability to accelerate gastric emptying in patients with diabetic or idiopathic gastroparesis. While both showed prokinetic activity, the results for Mitemcinal were more consistently positive, whereas ABT-229 ultimately failed to demonstrate significant symptomatic improvement over placebo.
| Parameter | This compound | ABT-229 |
| Indication Studied | Diabetic & Idiopathic Gastroparesis | Diabetic Gastroparesis, Functional Dyspepsia |
| Primary Efficacy Endpoint | Improvement in Gastric Emptying | Improvement in Symptom Severity Scores |
| Gastric Emptying Results | Significant acceleration. In a 28-day study, all doses (10, 20, 30 mg bid; 20 mg tid) showed prokinetic activity. The 30 mg bid group showed the greatest improvement in meal retention at 240 minutes (75% vs. 10% in placebo).[2] | Dose-dependent acceleration. In healthy volunteers, single oral doses of 4 and 16 mg increased the gastric emptying rate after a first meal. However, the effect was lost after a second meal taken 4 hours later, suggesting tachyphylaxis.[3] |
| Symptom Improvement | Although symptoms improved, the effect was not statistically superior to a prominent placebo effect.[2] | Not superior to placebo. In a 4-week trial for diabetic gastroparesis, ABT-229 (1.25, 2.5, 5, 10 mg bid) was not efficacious in relieving postprandial symptoms.[4] At higher doses, symptoms like bloating and nausea worsened compared to placebo. Similarly, it failed to relieve symptoms of functional dyspepsia. |
| Development Status | Development appears to have been discontinued. | Development was halted due to lack of clinical efficacy. |
Pharmacokinetic Profile
Direct comparative pharmacokinetic data is limited. The available information is synthesized from separate studies. Mitemcinal exhibits nonlinear pharmacokinetics, while the frequent dosing and loss of effect for ABT-229 suggest a different profile.
| Parameter | This compound | ABT-229 |
| Administration | Oral | Oral |
| Dosing Regimen (Clinical Trials) | 5, 10, 20, 30 mg twice daily (bid) or 20 mg three times daily (tid) | 1.25, 2.5, 5, 10 mg twice daily (bid) |
| Absorption | Exhibits nonlinear absorption in rats, suggesting saturation of P-gp-mediated efflux and intestinal metabolism at higher doses. | Absorbed orally, but specific human PK parameters (Cmax, Tmax) are not well-documented in available literature. |
| Tachyphylaxis / Desensitization | Less prone to receptor desensitization compared to ABT-229. | High propensity for desensitization. ABT-229 was found to be a more potent inducer of motilin receptor desensitization and internalization than motilin itself or Mitemcinal. This rapid loss of effect is considered a primary reason for its clinical failure. |
Experimental Protocols
The primary methods for assessing the efficacy of these compounds in clinical trials were Gastric Emptying Scintigraphy and the assessment of patient-reported symptoms.
Gastric Emptying Scintigraphy
This non-invasive imaging technique is the gold standard for measuring the rate of stomach emptying.
Protocol Summary:
-
Patient Preparation: Patients fast overnight (minimum 8 hours). Medications that could affect gastric motility are discontinued for a specified period (e.g., 48 hours) before the test.
-
Radiolabeled Meal: The patient consumes a standardized meal, typically low-fat and egg-white based, which has been labeled with a radioisotope (e.g., 99mTc-sulfur colloid).
-
Imaging: Immediately after meal ingestion (t=0), and at subsequent time points (e.g., 1, 2, and 4 hours), images are acquired using a gamma camera.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of meal retention and the gastric emptying half-time (T50).
Key Differences and Conclusion
The comparison between this compound and ABT-229 provides critical insights for drug development targeting the motilin receptor.
References
- 1. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new motilide, ABT-229, on gastric emptying and postprandial antroduodenal motility in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a motilin receptor agonist (ABT-229) on upper gastrointestinal symptoms in type 1 diabetes mellitus: a randomised, double blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of a motilin receptor agonist (ABT-229) to relieve the symptoms of functional dyspepsia in patients with and without delayed gastric emptying: a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Mitemcinal Fumarate's Effect on Motilin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitemcinal Fumarate and other key motilin receptor agonists, focusing on the reproducibility of their effects. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers in gastroenterology and drug development.
Introduction to Motilin Receptor Agonists
Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC) during the interdigestive state. Motilin receptor agonists, by mimicking the action of endogenous motilin, are a promising class of prokinetic agents for treating disorders characterized by delayed gastric emptying, such as gastroparesis. This compound, a macrolide derivative, is one such agonist. This guide compares its in vitro and in vivo pharmacological profile with other notable motilin receptor agonists, namely Camicinal (GSK962040) and the widely studied Erythromycin.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and potency of this compound, Camicinal, and Erythromycin at the motilin receptor. The data is collated from multiple studies to provide an indication of the reproducibility of these findings across different experimental setups.
Table 1: In Vitro Motilin Receptor Binding Affinity and Potency
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | Functional Assay | Rabbit Small Intestine Smooth Muscle | EC50 | Data not directly comparable | [1] |
| Binding Assay | Rabbit Small Intestine Smooth Muscle | Ki | 0.7 nM | [2] | |
| Camicinal (GSK962040) | Functional Assay (Calcium Flux) | Human Recombinant Motilin Receptor (CHO cells) | pEC50 | 7.9 | [3] |
| Functional Assay (Calcium Flux) | Dog Recombinant Motilin Receptor (HEK293 cells) | pEC50 | 5.79 | [4] | |
| Erythromycin A | Functional Assay (Calcium Flux) | Human Recombinant Motilin Receptor (CHO cells) | pEC50 | 7.3 | [5] |
| Functional Assay (Calcium Flux) | Human Recombinant Motilin Receptor (CHO cells) | EC50 | 0.92 µM | ||
| Binding Assay | Rabbit Duodenal Smooth Muscle | IC50 | 1.3 x 10⁻⁷ M |
Note: Direct head-to-head comparative studies for all three compounds under identical conditions are limited. The variability in cell lines, tissues, and assay methodologies can contribute to differences in reported values, highlighting the importance of standardized protocols for direct comparison.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling cascade and a typical experimental workflow.
References
- 1. ijper.org [ijper.org]
- 2. Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK962040 | Motilin receptor agonist | Probechem Biochemicals [probechem.com]
- 4. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-species Comparative Analysis of Mitemcinal Fumarate's Prokinetic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Mitemcinal Fumarate, a motilin receptor agonist, with other relevant compounds across different species. The information is intended to support research and development efforts in the field of gastrointestinal prokinetics.
Introduction to this compound
This compound (GM-611) is a novel, orally active, and acid-resistant macrolide derivative of erythromycin.[1] Unlike its parent compound, mitemcinal lacks antibacterial properties but retains potent prokinetic activity by acting as a selective agonist at the motilin receptor.[1][2] Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC) during the interdigestive state.[3][4] Mitemcinal mimics the effects of endogenous motilin, stimulating gastric and intestinal contractions, and has been investigated for the treatment of gastroparesis.
Mechanism of Action: Motilin Receptor Signaling
This compound exerts its prokinetic effects by binding to and activating the motilin receptor, a G-protein coupled receptor (GPCR). The motilin receptor is primarily coupled to the Gαq subunit. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately trigger smooth muscle contraction in the gastrointestinal tract.
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro binding affinity and potency of this compound and other motilin receptor agonists across different species and experimental systems.
| Compound | Species | Assay System | Parameter | Value | Reference |
| Mitemcinal (GM-611) | Rabbit | Duodenum muscle homogenate | Competitive displacement of ¹²⁵I-pMTL | Full displacement | |
| Rabbit | Duodenum longitudinal strips | EC₅₀ (Contraction) | Data not available | ||
| Erythromycin A | Human | CHO cells expressing human motilin receptor | pEC₅₀ (Ca²⁺ flux) | 7.3 | |
| Rabbit | Duodenum longitudinal strips | EC₅₀ (Contraction) | Data not available | ||
| Camicinal (GSK962040) | Human | CHO cells expressing human motilin receptor | pEC₅₀ (Ca²⁺ flux) | 7.9 | |
| Porcine Motilin (pMTL) | Rabbit | Duodenum longitudinal strips | EC₅₀ (Contraction) | Data not available |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Quantitative Comparison of In Vivo Prokinetic Activity
The table below presents a comparison of the in vivo effects of this compound and other motilin agonists on gastric emptying in different species.
| Compound | Species | Model | Primary Endpoint | Dose | Result | Reference |
| This compound | Human | Diabetic & Idiopathic Gastroparesis | Gastric Retention at 240 min | 30 mg bid | 75% improvement vs. 10% in placebo | |
| Dog | Normal | Gastric Emptying Indices | 0.5 and 1 mg/kg (oral) | Significant acceleration | ||
| Dog | Diabetic Gastroparesis | Gastric Emptying | 0.5 mg/kg (oral) | Significant acceleration | ||
| Camicinal (GSK962040) | Human | Healthy Volunteers | Gastric Emptying Time (GET) | 125 mg (single dose) | -115.4 min change from placebo | |
| Human | Type 1 Diabetes with slow GE | Gastric Half-Emptying Time (T₅₀) | 125 mg (single dose) | 95 min reduction vs. placebo (52 min vs 147 min) | ||
| Erythromycin | Human | Healthy Volunteers | Gastric Emptying of Solids (T₁/₂) | 200 mg (IV) | Significant reduction | |
| Dog | Roux-Y Antrectomy Model | Gastric Retention at 2 hours | 1 mg/kg (IV) | 27% ± 6% vs. 73% ± 5% in control | ||
| Dog | Healthy | Gastric Emptying Time (T₁/₂) | 50 mg (infused) | 84.2 ± 19.7 min vs. 157.5 ± 13.6 min in control |
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive Displacement)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the motilin receptor.
Methodology:
-
Receptor Preparation: A tissue homogenate (e.g., from rabbit duodenum smooth muscle) or a cell membrane preparation from cells recombinantly expressing the motilin receptor is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled motilin ligand (e.g., ¹²⁵I-porcine motilin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Gastric Emptying Scintigraphy (Dog Model)
This protocol describes a common method for assessing the effect of a prokinetic agent on gastric emptying in conscious dogs.
Methodology:
-
Animal Preparation: Beagle dogs are fasted overnight but allowed free access to water.
-
Test Meal: A standardized meal (e.g., canned dog food) is mixed with a non-absorbable radioactive tracer, such as ⁹⁹ᵐTc-labeled resin pellets.
-
Drug Administration: The test compound (e.g., this compound) or placebo is administered orally at a specified time before the meal.
-
Imaging: Immediately after consumption of the test meal, scintigraphic images of the stomach are acquired using a gamma camera at predefined intervals (e.g., every 15-30 minutes for several hours).
-
Data Acquisition: The amount of radioactivity remaining in the stomach at each time point is quantified.
-
Data Analysis: The percentage of gastric retention is plotted against time. The gastric half-emptying time (T₅₀), the time it takes for 50% of the meal to empty from the stomach, is calculated.
Cross-species Pharmacokinetics
A study in rats investigated the nonlinear intestinal pharmacokinetics of Mitemcinal. Following oral administration of [³H]-mitemcinal, the fraction of the dose absorbed (Fa) was found to be 0.314, 0.353, and 0.569 for 0.2, 0.5, and 5.0 mg/kg doses, respectively. The corresponding intestinal availability (Fg) values were 0.243, 0.296, and 0.513. These findings suggest that the absorption of mitemcinal in rats is dose-dependent and may involve saturation of P-glycoprotein-mediated efflux and intestinal metabolism. Comprehensive pharmacokinetic data for this compound in dogs and humans from publicly available literature is limited.
Conclusion
This compound is a potent and selective motilin receptor agonist with demonstrated prokinetic activity in various species, including humans and dogs. In vitro studies confirm its action as a full agonist at the motilin receptor. In vivo studies have shown its efficacy in accelerating gastric emptying in both healthy and gastroparetic models. When compared to other motilin agonists like erythromycin and camicinal, mitemcinal shows a comparable prokinetic profile. The data presented in this guide provides a valuable resource for researchers and clinicians involved in the development of novel therapies for gastrointestinal motility disorders. Further studies are warranted to fully elucidate the comparative binding affinities and pharmacokinetic profiles of this compound across a wider range of species.
References
- 1. Influence of erythromycin on gastric emptying and meal related symptoms in functional dyspepsia with delayed gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal Fumarate Demonstrates Superior Efficacy in a Preclinical Model of Diabetic Gastroparesis
For Immediate Release
A comprehensive review of preclinical data highlights the potential of Mitemcinal Fumarate as a potent prokinetic agent for the treatment of diabetic gastroparesis. In a well-established canine model of the disease, this compound significantly accelerated delayed gastric emptying, a hallmark of this debilitating condition. Notably, the alternative prokinetic agent, cisapride, failed to show a significant effect in the same model.
This guide provides an in-depth comparison of this compound's efficacy against alternative treatments in diabetic gastroparesis models, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy in a Canine Model of Diabetic Gastroparesis
A pivotal study in a canine model of diabetic gastroparesis induced by streptozotocin and alloxan provides compelling evidence of this compound's prokinetic activity.[1] The study demonstrated that oral administration of this compound dose-dependently accelerated delayed gastric emptying.[1] The highest dose tested (0.5 mg/kg) showed a significant improvement.[1] In stark contrast, cisapride, a 5-HT4 receptor agonist, did not produce a significant effect on gastric emptying in the same diabetic dog model.[1]
While the full text of the primary study was not available to extract precise quantitative gastric emptying data (e.g., gastric half-emptying time in minutes or percentage of retention at specific time points), the qualitative results clearly position this compound as a more effective agent than cisapride in this preclinical setting.
Table 1: Comparative Efficacy of this compound and Cisapride in a Canine Model of Diabetic Gastroparesis
| Treatment Group | Dosage | Effect on Delayed Gastric Emptying | Significance |
| This compound | 0.125 mg/kg | Dose-dependent acceleration | Not significant at this dose |
| This compound | 0.25 mg/kg | Dose-dependent acceleration | Not significant at this dose |
| This compound | 0.5 mg/kg | Significant acceleration | Significant |
| Cisapride | 1, 3, or 10 mg/kg | No significant effect | Not significant |
Data derived from a study in a canine model of diabetic gastroparesis.[1]
Mechanism of Action: Motilin Receptor Agonism
This compound is a motilin receptor agonist. Motilin is a hormone that plays a crucial role in stimulating gastrointestinal motility, particularly during the interdigestive period. By binding to and activating motilin receptors on gastrointestinal smooth muscle cells, this compound is believed to initiate a signaling cascade that leads to increased antral contractions and coordinated gastric emptying.
Caption: Signaling pathway of this compound.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the efficacy data.
Induction of Diabetic Gastroparesis in a Canine Model
The canine model of diabetic gastroparesis was induced through a single intravenous injection of a combination of streptozotocin (30 mg/kg) and alloxan (50 mg/kg). This combination of diabetogenic agents selectively destroys pancreatic β-cells, leading to insulin deficiency and chronic hyperglycemia, which over time results in the secondary complication of delayed gastric emptying. The development of gastroparesis in this model is a gradual process, with significant delays in gastric emptying observed after a prolonged period of hyperglycemia.
Caption: Experimental workflow for evaluating prokinetic agents.
Assessment of Gastric Emptying
Gastric emptying in these studies is typically assessed using established methods such as scintigraphy or the use of radiopaque markers. These techniques allow for the quantitative measurement of the rate at which a standardized meal is emptied from the stomach.
Alternative Prokinetic Agents
While this compound shows significant promise, a number of other prokinetic agents with different mechanisms of action are available or under investigation for diabetic gastroparesis.
-
Metoclopramide: A dopamine D2 receptor antagonist with some 5-HT4 receptor agonist activity. Its use can be limited by central nervous system side effects.
-
Domperidone: A peripheral dopamine D2 receptor antagonist, generally with a better safety profile regarding central nervous system effects compared to metoclopramide.
-
Erythromycin: A macrolide antibiotic that is also a motilin receptor agonist. Its long-term use is limited by the development of tachyphylaxis and concerns about antibiotic resistance.
-
Ghrelin Agonists: A newer class of drugs that target the ghrelin receptor to stimulate gastrointestinal motility.
Conclusion
The available preclinical data strongly support the efficacy of this compound in a well-validated animal model of diabetic gastroparesis. Its mechanism of action as a motilin receptor agonist offers a targeted approach to improving gastric motility. The direct comparison with cisapride in the canine model, where this compound demonstrated superior activity, underscores its potential as a valuable therapeutic option for patients suffering from diabetic gastroparesis. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
Comparative Analysis of Mitemcinal Fumarate in the Treatment of Gastroparesis
A comprehensive review of clinical trial data for Mitemcinal Fumarate and its therapeutic alternatives for researchers, scientists, and drug development professionals.
This guide provides a detailed statistical analysis of clinical trial data for this compound, a motilin receptor agonist, and compares its performance against other prokinetic agents used in the management of gastroparesis. The information is intended for researchers, scientists, and professionals involved in drug development to offer an objective overview of the available clinical evidence.
Mechanism of Action: this compound
This compound is a non-peptide, macrolide-derived motilin receptor agonist.[1] It selectively binds to motilin receptors in the gastrointestinal tract, mimicking the action of motilin, a hormone that stimulates gastric motility. This agonistic activity is believed to be the primary mechanism through which this compound accelerates gastric emptying. The downstream signaling cascade initiated by motilin receptor activation involves Gαq and Gα13 proteins, leading to the activation of phospholipase C and Rho kinase pathways, ultimately resulting in smooth muscle contraction.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Clinical Trial Data: this compound
Clinical studies have investigated the efficacy of this compound in patients with diabetic and idiopathic gastroparesis. The primary endpoints in these trials typically included the assessment of gastric emptying rates and the evaluation of symptom improvement.
Efficacy in Gastric Emptying
A key phase II, randomized, multicenter, placebo-controlled study evaluated the effect of various doses of Mitemcinal on gastric emptying.[2] The primary efficacy measure was the percentage of meal retention at 240 minutes, assessed by scintigraphy.
| Treatment Group | N | Mean Meal Retention at 240 min (%) |
| Placebo | 22 | 10 |
| Mitemcinal 10 mg BID | 21 | 75 (vs. Placebo) |
| Mitemcinal 20 mg BID | 21 | Data not specified |
| Mitemcinal 30 mg BID | 21 | Greatest improvement |
| Mitemcinal 20 mg TID | 21 | Data not specified |
Experimental Protocol: Gastric Emptying Scintigraphy
-
Study Design: Randomized, double-blind, placebo-controlled.[2]
-
Patient Population: Patients with idiopathic and diabetic gastroparesis.[2]
-
Procedure: A standardized scintigraphic gastric emptying test was performed at screening and after 28 days of treatment.[2] Specific details of the standardized meal were not available in the reviewed abstracts.
Efficacy in Symptom Improvement
Another randomized, multi-center, placebo-controlled trial focused on the relief of gastrointestinal symptoms in patients with diabetic gastropathy. Efficacy was assessed based on patient-reported outcomes, specifically "Complete Responders" (CR) and "Overall Responders" (OR).
| Treatment Group | N | Overall Responder Rate (%) | p-value |
| Placebo | - | - | - |
| Mitemcinal 10 mg BID | - | 10.6% increase vs. Placebo | < 0.05 |
Experimental Protocol: Symptom Assessment
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Insulin-requiring diabetics with symptoms attributable to gastroparesis.
-
Procedure: Patients assessed their weekly relief of gastroparesis symptoms over a 3-month period.
-
Responder Definitions:
-
Complete Responder (CR): Three consecutive positive monthly responses (at least 50% of weekly responses in a month being positive).
-
Overall Responder (OR): At least 75% positive weekly responses for the entire treatment period.
-
Comparison with Alternative Therapies
Several other prokinetic agents are used in the management of gastroparesis. The following tables provide a comparative summary of their clinical trial data.
Metoclopramide
Metoclopramide is a dopamine D2 receptor antagonist with prokinetic and antiemetic effects.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Snape et al. (1982) | Diabetic Gastroparesis | Metoclopramide 10 mg QID | 10 | Increase in the rate of gastric emptying (56.8% vs. 37.6% for placebo, p < 0.01). |
Experimental Protocol: Snape et al. (1982)
-
Study Design: Randomized, double-blind, controlled trial.
-
Procedure: Radionuclide gastric emptying was measured before and after treatment.
Domperidone
Domperidone is a peripherally acting dopamine D2 receptor antagonist.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Patterson et al. (1999) | Diabetic Gastroparesis | Domperidone 20 mg QID | 48 | Equally effective as metoclopramide in alleviating symptoms. |
Experimental Protocol: Patterson et al. (1999)
-
Study Design: Double-blind, multicenter, randomized trial comparing domperidone and metoclopramide.
-
Procedure: Symptoms of nausea, vomiting, bloating/distension, and early satiety were evaluated for severity after 2 and 4 weeks.
Erythromycin
Erythromycin is a macrolide antibiotic that also acts as a motilin receptor agonist.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Janssens et al. (1990) | Diabetic Gastroparesis | Erythromycin 200 mg IV | 10 | Mean meal retention at 120 min was 4% with erythromycin vs. 63% with placebo. |
Experimental Protocol: Janssens et al. (1990)
-
Study Design: Double-blind, crossover design.
-
Procedure: Gastric emptying of liquids and solids was studied simultaneously using a double-isotope technique. The solid meal consisted of a 99mTc-labeled egg.
Cisapride
Cisapride is a serotonin 5-HT4 receptor agonist that was used for gastroparesis.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Camilleri et al. (1989) | Gastroparesis & Intestinal Pseudoobstruction | Cisapride 10 mg TID | 26 | Significant increase in the gastric emptying of solids (p < 0.05) compared with placebo. |
Experimental Protocol: Camilleri et al. (1989)
-
Study Design: Double-blind, placebo-controlled trial.
-
Procedure: Scintigraphic evaluation of gastric emptying of solids and liquids was performed at the start and end of the 6-week study.
Prucalopride
Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Carbone et al. (2019) | Gastroparesis (predominantly idiopathic) | Prucalopride 2 mg QD | 34 | Significant improvement in total Gastroparesis Cardinal Symptom Index (GCSI) (1.65 vs 2.28 for placebo, P < 0.0001) and gastric half-emptying time (98 min vs 143 min for placebo, P = 0.005). |
Experimental Protocol: Carbone et al. (2019)
-
Study Design: Double-blind, randomized, placebo-controlled crossover trial.
-
Procedure: Gastric emptying rate was assessed by the 13C-octanoic acid breath test. Symptom severity was assessed by the GCSI.
Relamorelin
Relamorelin is a ghrelin receptor agonist.
| Study | Patient Population | Treatment | N | Key Efficacy Outcome |
| Phase 2b Trial (NCT02357420) | Diabetic Gastroparesis | Relamorelin 10, 30, or 100 µg BID | 393 | Significant reduction in DG symptom severity scores and acceleration of gastric emptying (by 12% for 10 µg and 30 µg groups, P < 0.05) compared to placebo. |
Experimental Protocol: Relamorelin Phase 2b Trial
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Procedure: Gastric emptying was assessed by the 13C-spirulina breath test. Patient-reported outcomes were determined from a daily e-diary.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a clinical trial in gastroparesis and the logical relationships in comparing different therapeutic interventions.
Summary and Conclusion
This compound has demonstrated prokinetic activity by significantly improving gastric emptying in patients with both diabetic and idiopathic gastroparesis. While symptom improvement was observed, a statistically significant difference compared to placebo was not consistently achieved in all studies.
Alternative therapies for gastroparesis, such as metoclopramide, domperidone, erythromycin, cisapride, prucalopride, and relamorelin, have also shown varying degrees of efficacy in improving gastric emptying and/or symptoms. The choice of agent may depend on the underlying etiology of gastroparesis (diabetic vs. idiopathic), the specific symptom profile of the patient, and the safety and tolerability of the medication.
Direct comparison between these agents is challenging due to the heterogeneity of clinical trial designs, patient populations, and outcome measures. Head-to-head comparative efficacy trials are limited. Therefore, the selection of a prokinetic agent should be individualized based on a thorough evaluation of the available evidence and patient characteristics. Further research is needed to establish the long-term efficacy and safety of these medications and to identify patient subgroups most likely to respond to specific therapies.
References
- 1. Motilides: a long and winding road: lessons from mitemcinal (GM-611) on diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mitemcinal Fumarate's Lack of Antibiotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mitemcinal Fumarate, a gastrointestinal prokinetic agent, and its parent compound, the macrolide antibiotic Erythromycin. The focus is to experimentally validate the assertion that this compound, while structurally derived from Erythromycin, lacks antibiotic activity. This is a critical attribute for its intended long-term use in treating motility disorders, as it avoids the risk of inducing antibiotic resistance.[1][2]
Mitemcinal is a motilin receptor agonist designed to stimulate gastrointestinal motility.[3] Unlike its precursor, Erythromycin, which acts on bacterial ribosomes to inhibit protein synthesis, Mitemcinal's modifications are intended to eliminate this antibacterial effect while retaining the prokinetic properties.[1][4]
Comparative Analysis of Antibiotic Activity
To quantitatively assess the antibiotic activity of this compound, a standard in vitro method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The following table summarizes the expected outcomes of a head-to-head MIC comparison between this compound and Erythromycin against a common Gram-positive bacterium, Staphylococcus aureus.
| Compound | Test Organism | Expected Minimum Inhibitory Concentration (MIC) | Interpretation |
| This compound | Staphylococcus aureus (e.g., ATCC 25923) | > 1024 µg/mL | No significant antibiotic activity |
| Erythromycin | Staphylococcus aureus (e.g., ATCC 25923) | 0.25 - 1.0 µg/mL | Potent antibiotic activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This section details the broth microdilution method for determining the MIC of this compound and Erythromycin.
1. Materials:
-
This compound
-
Erythromycin (as a positive control)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of Reagents:
-
Bacterial Inoculum: Prepare a suspension of S. aureus in CAMHB equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilutions: Prepare stock solutions of this compound and Erythromycin. Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations to be tested (e.g., for this compound: 1024 µg/mL down to 1 µg/mL; for Erythromycin: 64 µg/mL down to 0.06 µg/mL).
3. Assay Procedure:
-
Add 50 µL of the appropriate compound dilution to each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (no compound) and a negative control (no bacteria) for each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Data Analysis:
-
Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Mechanism of Action: this compound
This compound acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells of the gastrointestinal tract. Activation of this receptor initiates a signaling cascade that leads to muscle contraction and increased gastrointestinal motility.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for validating the lack of antibiotic activity of this compound.
Caption: Workflow for MIC determination.
Conclusion
The provided experimental framework allows for a clear and quantitative validation of this compound's lack of antibiotic activity. This is a crucial step in its development as a safe and effective long-term prokinetic agent. The absence of antibacterial action differentiates it from its parent compound, Erythromycin, and mitigates the risk of contributing to the global challenge of antibiotic resistance.
References
- 1. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical electrophysiology assays of mitemcinal (GM-611), a novel prokinetic agent derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin and its derivatives with motilin-like biological activities inhibit the specific binding of 125I-motilin to duodenal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mitemcinal Fumarate: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Mitemcinal Fumarate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a motilin agonist derived from the macrolide antibiotic erythromycin, this compound requires careful handling and disposal due to its potential environmental impact.[1] This guide offers a step-by-step protocol for its proper disposal, addressing the absence of a specific Safety Data Sheet (SDS) by leveraging data from its chemical class and general pharmaceutical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines.[2] All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated. | To avoid inhalation of fine particles. |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this compound down the drain or in regular trash. Like other macrolide antibiotics, it can persist in the environment and have deleterious effects on aquatic life.[3]
-
Waste Identification and Segregation:
-
Characterize the this compound waste. This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams to avoid chemical reactions and ensure proper disposal. It should be treated as chemical waste.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and the approximate quantity.
-
-
Preparing for Disposal:
-
Solid Waste: Collect all solid this compound and contaminated materials in the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other incompatible chemical wastes.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
-
Final Disposal:
-
The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.
-
Incineration at a permitted hazardous waste facility is the preferred method for destroying active pharmaceutical ingredients and preventing their entry into the environment.
-
Environmental Hazard Data (Erythromycin as a Proxy)
Due to the lack of specific data for this compound, the following table summarizes the known environmental effects of its parent compound, erythromycin, to highlight the potential ecotoxicity.
| Parameter | Organism | Effect | Concentration |
| Delayed Hatching & Decreased Survival | Zebrafish (Danio rerio) | Developmental effects | 0.1 µg/L |
| Increased Heart Rate | Zebrafish (Danio rerio) | Physiological effects | 0.001 - 10 µg/L |
| Inhibition of Growth | Microalgae (Pseudokirchneriella subcapitata) | Algistatic effect | µg/L range |
| Developmental Issues | Fish Embryos | Mortality within 24 hours | Undiluted wastewater from pharmaceutical plants |
Experimental Protocols
The data presented in the table above is derived from standard aquatic toxicology studies. A general experimental protocol for assessing the effects of a substance like erythromycin on zebrafish development involves:
-
Organism: Zebrafish (Danio rerio) embryos are used as a model organism.
-
Exposure: Embryos are exposed to a range of concentrations of the test substance in a controlled laboratory setting.
-
Endpoints: Key developmental and physiological parameters are observed and measured over a specific period (e.g., 96 hours). These endpoints include hatching rate, survival rate, heart rate, and morphological abnormalities.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed effects compared to a control group.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the ecosystem.
References
Handling Mitemcinal Fumarate: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling Mitemcinal Fumarate is to prevent direct contact with the skin, eyes, and respiratory tract. A comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin from spills and contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling airborne particles, especially during weighing and transfer operations. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
1. Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
2. Handling Procedures:
-
Weighing: Use a balance inside a ventilated enclosure. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water before leaving the designated work area, even after removing gloves. Do not eat, drink, or apply cosmetics in the laboratory.
3. Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Disposal Protocol: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By implementing these comprehensive safety measures, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safe and controlled research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
